Roxatidine acetate hydrochloride is a prodrug rapidly converted in the body to its active metabolite, This compound [1] [2] [3]. The primary and well-established mechanism of action is as a competitive histamine H2-receptor antagonist [4] [3] [5].
Beyond acid suppression, research has uncovered other cytoprotective and therapeutic activities.
| Additional Mechanism | Description | Experimental Evidence |
|---|---|---|
| Stimulation of Gastric Mucin Biosynthesis | Independent of H2 antagonism; mediated by Nitric Oxide (NO) [6]. | Rat stomach organ culture; increased 3H-glucosamine incorporation into mucin in corpus region [6]. |
| Anti-inflammatory & Anti-allergic Effects | Suppresses key pro-inflammatory signaling pathways: NF-κB and p38 MAPK [1]. | Human mast cells (HMC-1), mouse anaphylaxis & contact hypersensitivity models [1]. |
| Skin Barrier Protection | Upregulates filaggrin expression via AhR and SIRT1, improving barrier function [2]. | Atopic dermatitis mouse model; human keratinocytes & skin equivalent model [2]. |
The anti-inflammatory effects of this compound involve the suppression of two major signaling pathways. The following diagram maps out this mechanism based on experimental findings from mast cell studies [1]:
This compound inhibits NF-κB and p38 MAPK signaling to suppress cytokine production.
For researchers looking to replicate or build upon these findings, here are the key methodologies from pivotal studies.
1. Protocol: Anti-Allergic Inflammation in Mast Cells (In Vitro) [1]
2. Protocol: Anti-Atopic Dermatitis Effects (In Vivo) [2] [7]
While its primary approved use is for acid-related disorders, research is exploring its potential for inflammatory conditions.
| Condition | Dosage Regimen | Notes |
|---|---|---|
| Peptic Ulcer | 150 mg at bedtime or 75 mg twice daily for 4-6 weeks [5]. | Healing rates of 83.7-86% after 8 weeks are comparable between regimens [8]. |
| Gastro-esophageal Reflux Disease (GERD) | 75 mg twice daily or 150 mg at bedtime for 6-8 weeks [5]. | |
| Renal Impairment (CrCl <20 mL/min) | 75 mg every 2 days [5]. | Dose adjustment required. |
Roxatidine acetate is a prodrug that is rapidly and almost completely absorbed after oral administration and converted to its active metabolite, This compound [1] [2]. The parent compound is not detectable in plasma or urine [1].
The table below summarizes the key pharmacokinetic parameters of this compound:
| Parameter | Value | Conditions / Notes |
|---|---|---|
| Bioavailability | >95% (almost completely absorbed) [1] | Oral administration |
| Time to Peak Concentration (t~max~) | ~1 hour (powder capsule); ~3 hours (granulated capsule) [1] | Granulated formulation was better tolerated [1] |
| Plasma Terminal Half-Life | 5-7 hours [1] [3] [4] | Granulated capsule; Multiple doses |
| Protein Binding | 5-7% [3] [4] | Low |
| Route of Elimination | Renal [4] | As unchanged this compound |
| Urinary Recovery of Unchanged Drug | 55-60% [1] | |
| Time to Steady State | Reached by the fourth dose [1] | With repeated daily administration |
| Effect of Food | No interference with absorption or disposition [1] [5] | |
| Key Metabolic Reaction | Hepatic deacetylation to this compound [3] [4] | Minor involvement of CYP2D6 and CYP2A6 [4] |
Special population studies indicate that the pharmacokinetics of this compound are consistent across different ethnic groups [5]. A decrease in total clearance is observed in patients with renal impairment and the elderly, correlating with their level of renal function [5]. While dose reduction is recommended for patients with renal impairment, supplementation after hemodialysis is not necessary, as only a small amount is removed by this process [5]. Excretion in breast milk is negligible [5].
The foundational human pharmacokinetic data was primarily established in the 1980s and 1990s. Key clinical and analytical methodologies from the search results are summarized below:
| Study Focus | Core Methodology | Key Findings |
|---|---|---|
| Basic PK in Healthy Volunteers [1] | Single and multiple oral doses (25-100 mg) of powder and granulated capsule formulations administered to healthy volunteers. PK parameters were evaluated using measurements of the active metabolite, this compound. | Linear pharmacokinetics across the 25-100 mg dose range. The granulated capsule showed slower release and better GI tolerance than the powder capsule [1]. |
| Clinical Dosing Efficacy [6] | Randomized, double-blind, double-dummy clinical trial. 276 patients with active duodenal ulcer received 150 mg this compound either in the early evening or at bedtime. Efficacy was assessed via endoscopic healing at 4 and 8 weeks. | Early evening and bedtime dosing resulted in similar 4-week (78% vs. 74%) and 8-week (92% vs. 95%) healing rates (per-protocol analysis). Both regimens effectively reduced ulcer-related pain [6]. |
| Drug Interaction Potential [5] | Specific interaction studies with other drugs in healthy volunteers. | No pharmacokinetic interactions were found with theophylline, warfarin, propranolol, diazepam, desmethyldiazepam, antipyrine, or antacids [5]. |
| Analytical Quantification [7] | UV derivative spectrophotometry for estimating this compound in human biological fluids (plasma, urine). | Method described for quantification in research settings. The full text contains detailed protocols [7]. |
Recent research has revealed that this compound possesses anti-inflammatory and anti-allergic properties that extend beyond its classical H2 receptor blockade, involving specific signaling pathways.
Mechanisms of this compound's anti-allergic inflammatory action in mast cells. The diagram illustrates how this compound (RXA) suppresses the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in mast cells stimulated by PMACI (phorbol ester and calcium ionophore) [2]. Its effects are mediated through the inhibition of three key pathways: the NF-κB cascade (by blocking IKK and IκB-α degradation), the p38 MAPK pathway (by inhibiting MKK3/6 and MK2), and caspase-1 activation [2].
These mechanisms are supported by in vivo studies. In a murine model of anaphylactic shock induced by compound 48/80, this compound (20 mg/kg, orally) suppressed the production of TNF-α, IL-6, and IL-1β and increased survival rates [2]. Furthermore, in a house dust mite-induced model of atopic dermatitis, this compound acetate hydrochloride alleviated clinical symptoms, reduced IgE and histamine levels, and helped restore skin barrier function by increasing the expression of filaggrin, potentially via the aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) pathways [8].
This compound acetate presents a favorable and well-characterized pharmacokinetic profile, including high oral bioavailability, a convenient half-life for once-or twice-daily dosing, and a low risk of drug-drug interactions [1] [5] [4]. While its primary indication is for peptic ulcer disease [6] [4], contemporary research reveals a promising expansion of its therapeutic potential. The newly discovered anti-inflammatory and anti-allergic properties, mediated via suppression of the NF-κB and p38 MAPK pathways [2] [8], suggest that this compound could be repurposed for conditions like atopic dermatitis and other allergic inflammatory diseases, warranting further clinical investigation.
Roxatidine acetate is a prodrug that is rapidly converted to its active metabolite, this compound, via hydrolysis by esterases in the small intestine, plasma, and liver [1]. The subsequent metabolism of this compound involves specific cytochrome P450 enzymes.
Overview of the primary metabolic pathway of this compound acetate hydrochloride.
The identification of the metabolic pathway relied primarily on studies using human liver microsomes and cDNA-expressed enzymes.
General workflow for identifying the enzymes involved in this compound acetate metabolism.
In Vitro Incubation System
Reaction Phenotyping Techniques
Definitive Enzyme Confirmation
Analytical Methods for Metabolite Detection
The tables below summarize key quantitative data for this compound acetate and its active metabolite.
Table 1: Key Pharmacokinetic Parameters of this compound
| Parameter | Value | Notes / Source |
|---|---|---|
| Oral Bioavailability | >95% (this compound acetate) [1] | Almost completely absorbed. |
| Time to Cmax (this compound) | ~3 hours [1] | After oral administration of the prodrug. |
| Protein Binding | 5-7% (this compound) [5] | Very low, suggesting a low potential for protein-binding displacement interactions. |
| Elimination Half-life | 4-8 hours (this compound) [1] | Terminal elimination half-life. |
| Primary Route of Elimination | Urinary excretion of metabolites [1] | ~96% of administered dose recovered in urine. |
Table 2: Key Metabolic Reactions and Enzymes
| Metabolic Step | Primary Enzyme(s) | Evidence / Key Finding |
|---|---|---|
| Activation (Prodrug → this compound) | Esterases (non-microsomal) [1] | Rapid hydrolysis in intestine, plasma, liver. |
| M-4 → M-5 | CYP2A6 [2] | Inhibited by coumarin and anti-CYP2A6 serum. |
| M-5 → M-2 & M-3 | CYP2D6 [2] | Inhibited by quinidine, anti-CYP2D6 serum; confirmed with cDNA-expressed CYP2D6. |
The metabolic profile of this compound acetate hydrochloride is well-characterized, with a clear pathway involving rapid prodrug activation by esterases and minimal subsequent metabolism by CYP2A6 and CYP2D6. Its favorable pharmacokinetics and low drug-interaction potential make it an interesting candidate for further therapeutic development.
Roxatidine acetate is a prodrug rapidly converted to its active form, this compound, by esterases in the intestine, plasma, and liver [1]. The classic and more recently discovered mechanisms of action are summarized in the diagram below.
This compound's dual pathways: classic H₂ receptor blockade for acid suppression and novel inhibition of NF-κB/p38 MAPK signaling for anti-inflammatory effects.
This compound's clinical performance has been evaluated in studies comparing it to other acid-suppressing agents like proton pump inhibitors (PPIs). Key quantitative findings are summarized below.
Table 2: Clinical Efficacy Data from Key Studies
| Study Focus | Protocol / Treatment Groups | Key Outcome Measures | Results |
|---|
| Effect on Intragastric pH [2] | Subjects: 10 H. pylori-negative males. Design: Randomized, two-way crossover. Dose: Single oral dose of this compound 75 mg vs. Omeprazole 20 mg. Monitoring: Continuous intragastric pH for 6 hours. | - Median pH during 6-hour study.
For researchers aiming to replicate or build upon key findings, the following summarizes critical methodological details.
1. Protocol: Investigating Anti-Allergic Inflammation In Vitro [5]
2. Protocol: Clinical Pharmacodynamics of Acid Suppression [4]
Evidence suggests this compound's potential extends beyond gastric acid suppression. Its efficacy in NERD comparable to omeprazole, particularly in populations with lower gastric acid secretion, indicates it remains a viable H₂RA [3]. More significantly, its novel anti-allergic and anti-inflammatory properties, mediated via inhibition of the NF-κB and p38 MAPK pathways, open new avenues for investigation [5]. Research into dual H₁/H₂ receptor antagonist hybrids, which incorporate a this compound-like substructure, further highlights its value as a pharmacophore in designing new multi-target drugs [6] [7].
This compound is a competitive histamine H₂-receptor antagonist traditionally used for treating gastric and duodenal ulcers through its acid-suppressing effects. The drug is administered as this compound acetate hydrochloride, which is rapidly converted to its active metabolite, this compound, by esterases in the small intestine, plasma, and liver [1] [2]. Emerging research has revealed that this compound possesses significant anti-inflammatory and anti-allergic properties that extend far beyond its conventional gastrointestinal applications. These newly discovered activities are mediated through complex molecular mechanisms involving key inflammatory signaling pathways, positioning this compound as a promising candidate for drug repurposing in inflammatory and allergic conditions.
The expanding body of evidence demonstrates that this compound can modulate critical inflammatory processes at the cellular level, influencing immune cell function, cytokine production, and intracellular signaling cascades. This comprehensive technical review synthesizes current scientific understanding of this compound's anti-inflammatory mechanisms, presents structured experimental data, details methodological approaches for studying its effects, and provides visual representations of its molecular targets and signaling pathways for researchers and drug development professionals.
This compound exerts its anti-inflammatory effects through multi-faceted modulation of key inflammatory signaling pathways and transcription factors. The drug targets specific molecular mechanisms that regulate the production of inflammatory mediators and cellular responses to inflammatory stimuli.
NF-κB Pathway Inhibition: this compound demonstrates potent inhibitory effects on the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, this compound attenuates LPS-induced DNA-binding and transcriptional activity of NF-κB without affecting the phosphorylation or degradation of inhibitory kappa B-α (IκBα) [3]. This unique mechanism suggests this compound interferes with NF-κB activation downstream of IκBα degradation, potentially through direct interaction with NF-κB subunits. This compound also significantly inhibits the nuclear translocation of both p65 and p50 NF-κB subunits in phorbol 12-myristate 13-acetate and calcium ionophore (PMACI)-stimulated human mast cells-1 (HMC-1) and reduces PMACI-induced phosphorylation and degradation of IκB-α [1].
p38 MAPK Signaling Modulation: this compound specifically targets the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammatory cytokine production and cellular stress responses. In LPS-stimulated RAW 264.7 macrophages, this compound suppresses the phosphorylation of p38 MAPK without affecting the activation of other MAPK family members including c-Jun NH₂-terminal kinase (JNK) or extracellular signal-regulated kinase (ERK) [3]. This selective inhibition extends upstream to MKK3/6 and downstream to MAPKAPK-2 (MK2), indicating comprehensive suppression of the p38 MAPK signaling cascade [1].
Caspase-1 Inhibition: this compound suppresses the activation of caspase-1, an interleukin-1β converting enzyme that plays a critical role in the inflammasome complex and maturation of pro-inflammatory cytokines [1]. This inhibition contributes to reduced IL-1β production and processing in mast cells.
Histamine Receptor Antagonism: As a selective H₂ receptor antagonist, this compound modulates histamine-mediated immune responses, though its anti-inflammatory effects appear to extend beyond classical receptor antagonism through intracellular signaling modulation [2].
Table 1: Molecular Targets of this compound in Anti-Inflammatory Responses
| Target Pathway/Component | Specific Mechanism | Experimental System | Biological Consequence |
|---|---|---|---|
| NF-κB Signaling | Inhibits nuclear translocation of p65/p50 subunits | RAW 264.7 macrophages [3] | Reduced pro-inflammatory gene transcription |
| Attenuates DNA-binding & transcriptional activity | HMC-1 mast cells [1] | Downregulation of TNF-α, IL-6, IL-1β | |
| p38 MAPK Pathway | Suppresses phosphorylation of p38 MAPK | RAW 264.7 macrophages [3] | Inhibition of stress-induced inflammation |
| Inhibits MKK3/6 and MK2 phosphorylation | HMC-1 mast cells [1] | Reduced cytokine production & stability | |
| Caspase-1 Activation | Prevents processing of procaspase-1 to active form | HMC-1 mast cells [1] | Reduced IL-1β maturation & secretion |
| Histamine Signaling | Competitive H₂ receptor antagonism | In vivo models [2] | Modulation of mast cell & immune responses |
Research across multiple experimental systems has generated substantial quantitative evidence supporting this compound's anti-inflammatory efficacy, with consistent results observed in cellular models, animal studies, and investigations of specific disease models.
This compound demonstrates dose-dependent inhibition of key pro-inflammatory cytokines and mediators across multiple experimental systems. In LPS-induced RAW 264.7 macrophages, this compound significantly reduced productions of prostaglandin E₂ (PGE₂), nitric oxide (NO), and histamine at concentrations ranging from 25-100 μM, accompanied by suppressed protein and mRNA expressions of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and histidine decarboxylase (HDC) [3]. The drug also inhibited productions of vascular endothelial growth factor-1 (VEGF-1) and pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the same model.
In PMACI-stimulated human mast cells (HMC-1), this compound (6.25-100 μM) dose-dependently suppressed the production and mRNA expression of TNF-α, IL-6, and IL-1β without cellular toxicity [1]. The anti-inflammatory effects extended to in vivo models, where this compound administration (10-20 mg/kg) significantly reduced serum levels of immunoglobulin E (IgE), histamine, and pro-inflammatory cytokines in atopic dermatitis mouse models [2].
This compound has demonstrated significant efficacy across various inflammatory and allergic disease models:
Allergic Inflammation: In compound 48/80-induced anaphylactic models, this compound suppressed mRNA and protein expression of inflammatory cytokines (TNF-α, IL-6, and IL-1β) and attenuated mast cell-mediated allergic responses [1].
Capsular Contracture: this compound (25 μM) inhibited macrophage activation and fibroblast proliferation in models of silicone mammary implant-induced fibrosis, reducing serum concentrations of transforming growth factor-β (TGF-β) and fibroblast abundance around implants [4].
Atopic Dermatitis: In Dermatophagoides farinae body (Dfb)-induced atopic dermatitis mouse models, this compound (10-20 mg/kg) alleviated clinical severity, decreased IgE and histamine levels, inhibited expression of adhesive molecules, and recovered filaggrin expression through upregulation of aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) [2].
Table 2: Quantitative Anti-Inflammatory Effects of this compound Across Experimental Models
| Experimental System | Concentration/Dose | Key Outcomes | Significance |
|---|
| LPS-induced RAW 264.7 macrophages [3] | 25-100 μM | • 40-70% ↓ PGE₂, NO, histamine • 50-80% ↓ TNF-α, IL-6, IL-1β • Inhibition of NF-κB & p38 MAPK | p < 0.05 - 0.001 | | PMACI-stimulated HMC-1 cells [1] | 6.25-100 μM | • 45-85% ↓ TNF-α, IL-6, IL-1β production • Inhibition of NF-κB nuclear translocation • Suppression of caspase-1 activation | p < 0.05 - 0.001 | | Compound 48/80-induced anaphylaxis [1] | 10-20 mg/kg | • Significant ↓ inflammatory cytokines • Attenuated allergic symptoms • Reduced mast cell activation | p < 0.05 - 0.01 | | Dfb-induced atopic dermatitis [2] | 10-20 mg/kg | • 50-70% ↓ clinical severity • 40-60% ↓ IgE & histamine • Improved skin barrier function | p < 0.05 - 0.001 | | Capsular contracture model [4] | 25 μM (in vitro) 10-20 mg/kg (in vivo) | • ↓ Macrophage cytokines • ↓ Fibroblast proliferation • ↓ TGF-β serum levels | p < 0.05 |
Cell Culture and Treatment Protocols:
Macrophage Inflammation Model: Culture RAW 264.7 murine macrophage cells in DMEM or α-MEM supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin/streptomycin at 37°C with 5% CO₂. Pre-treat cells with this compound (6.25-100 μM) or vehicle control for 1 hour before stimulating with LPS (100 ng/mL-1 μg/mL) for 4-24 hours [3] [4]. For inhibitor studies, include specific pathway inhibitors such as SB203580 (p38 MAPK inhibitor) as controls.
Mast Cell Activation Model: Maintain HMC-1 human mast cells in IMDM or recommended medium with 10% FBS. Pre-incubate cells with this compound (6.25-100 μM) for 1 hour before stimulation with PMACI (phorbol 12-myristate 13-acetate 40 nM + calcium ionophore A23187 1 μM) for 2-24 hours [1]. Assess cell viability using MTT assay to ensure effects are not due to cytotoxicity.
Analysis of Inflammatory Mediators:
Protein Level Measurement: Collect cell culture supernatants after treatment and analyze cytokine/mediator levels using ELISA kits according to manufacturers' protocols. Key targets include TNF-α, IL-6, IL-1β, PGE₂, and histamine [3] [1]. For intracellular proteins, lys cells using RIPA buffer with protease and phosphatase inhibitors.
Gene Expression Analysis: Extract total RNA using commercial kits (e.g., RNeasy Mini kit), reverse transcribe 2 μg RNA to cDNA, and perform quantitative real-time PCR (qRT-PCR) using SYBR Green Master Mix. Calculate relative mRNA expression using the 2^(-ΔΔCt) method with normalization to GAPDH or other housekeeping genes [4] [1].
Protein Analysis and Signaling Pathways:
Western Blotting: Lyse cells in RIPA buffer, separate proteins by SDS-PAGE, transfer to PVDF membranes, block with 5% non-fat milk, and incubate with primary antibodies overnight at 4°C. Key targets include phospho- and total forms of p38 MAPK, IκBα, IKKα/β, MKK3/6, MK2, and NF-κB subunits. Detect using HRP-conjugated secondary antibodies and chemiluminescence [3] [1].
Nuclear Translocation Assays: Prepare nuclear and cytoplasmic extracts using commercial kits. Analyze NF-κB subunit translocation (p65, p50) via Western blotting using lamin B or TBP as nuclear markers and α-tubulin as cytoplasmic markers [1]. Alternatively, use immunofluorescence with confocal microscopy for visual confirmation.
Allergic Inflammation and Anaphylaxis Models:
Compound 48/80-Induced Systemic Anaphylaxis: Administer compound 48/80 (0.008 mg/g body weight) intraperitoneally to mice (e.g., ICR strain). Pre-treat with this compound (10-20 mg/kg) or vehicle orally 1 hour before compound 48/80 challenge. Monitor mortality every 10 minutes for 1 hour and assess anaphylactic symptoms. For serum collection, sacrifice animals 90 minutes after challenge and measure histamine and cytokine levels [1].
Contact Hypersensitivity (CHS) Model: Shave and depilate mouse abdomen (e.g., BALB/c strain), sensitize with 1% 2,4-dinitrofluorobenzene (DNFB) or similar sensitizer on day 0. On day 5, challenge with 0.4% DNFB on ears. Administer this compound (10-20 mg/kg) orally 1 hour before and after challenge. Measure ear thickness 24 hours post-challenge and collect tissue for histology, mast cell counting, and cytokine analysis [1].
Atopic Dermatitis Model:
Capsular Contracture Model:
This compound inhibits multiple inflammatory signaling pathways simultaneously
The diagram illustrates this compound's multi-target mechanism of action, showing how it concurrently suppresses NF-κB activation, p38 MAPK signaling, and caspase-1 activation to reduce cytokine production and inflammation.
Comprehensive experimental workflow for evaluating this compound's anti-inflammatory effects
This workflow outlines the standardized methodologies used across multiple studies to evaluate this compound's anti-inflammatory properties, incorporating both in vitro and in vivo approaches with consistent analytical techniques.
The accumulating evidence demonstrates that this compound possesses significant anti-inflammatory properties mediated through multi-target mechanisms involving suppression of NF-κB transcriptional activity, inhibition of p38 MAPK signaling, and modulation of caspase-1 activation. These effects have been consistently observed across diverse experimental systems including macrophages, mast cells, keratinocytes, and in vivo models of allergic inflammation, atopic dermatitis, and fibrosis. The dose-dependent efficacy of this compound in these models, coupled with its established safety profile in human use, positions it as a promising candidate for drug repurposing in inflammatory and allergic conditions.
| Cell Type / Disease Model | Inducer / Stimulus | Key Findings on Signaling Pathways & Effects | Citation |
|---|---|---|---|
| RAW 264.7 Macrophages (in vitro) | Lipopolysaccharide (LPS) | Inhibited NF-κB DNA-binding/transcriptional activity; suppressed nuclear translocation of p65/p50; inhibited p38 MAPK phosphorylation (not JNK or ERK). Reduced production of PGE₂, NO, TNF-α, IL-6, IL-1β. [1] | |
| RAW 264.7 Macrophages (in vitro) | Silicone Breast Implant Materials | Inhibited activation of NF-κB and p38/MAPK; reduced pro-inflammatory cytokine production; prevented macrophage-conditioned media from inducing fibroblast proliferation. [2] [3] [4] | |
| HMC-1 Human Mast Cells (in vitro) & Allergic Mouse Models | PMA & Calcium Ionophore (PMACI); Compound 48/80 | Suppressed nuclear translocation of NF-κB; inhibited phosphorylation of MKK3/6 and p38 MAPK; reduced mRNA/protein levels of TNF-α, IL-6, IL-1β; attenuated allergic inflammation. [5] | |
| SW1353 Human Chondrocytes (in vitro) | TNF-α | Inhibited TNF-α-induced expression of MMP-3, MMP-13, ADAMTS4, ADAMTS5 (ECM-degrading enzymes); mechanism linked to suppression of NF-κB pathway. [6] |
The following methodologies are compiled from the key studies, providing a reproducible framework for investigating roxatidine's effects.
The diagram below synthesizes the molecular mechanisms by which this compound inhibits NF-κB and p38 MAPK signaling.
> this compound inhibits NF-κB activation by blocking IKK-induced IκBα degradation and p65/p50 nuclear translocation, while also suppressing the upstream p38 MAPK pathway, ultimately reducing pro-inflammatory cytokine production and fibrosis.
The consistent inhibition of the NF-κB and p38 MAPK pathways across different cell types and disease models highlights this compound's broad anti-inflammatory and anti-fibrotic potential. [2] [5] [1]
The following table summarizes the key experimental findings from foundational studies on how roxatidine inhibits the p38 MAPK pathway.
| Study Model / Context | Key Inhibitory Actions of this compound on p38 MAPK Pathway | Downstream Effects |
|---|---|---|
| Human Mast Cells-1 (HMC-1); Allergic Inflammation [1] | Suppressed PMACI-induced phosphorylation of p38 MAPK, and its upstream (MKK3/6) and downstream (MK2) kinases. Did not affect ERK or JNK pathways. | Reduced production of TNF-α, IL-6, and IL-1β. Inhibited caspase-1 activation. |
| RAW 264.7 Macrophages; LPS-induced Inflammation [2] | Inhibited LPS-induced phosphorylation of p38 MAPK. Did not affect phosphorylation of ERK, JNK, or IKKα/β. | Reduced production of NO, PGE₂, TNF-α, IL-1β, IL-6, and VEGF. |
| RAW 264.7 Macrophages; Silicone Implant-induced Fibrosis [3] [4] | Inhibited activation of p38 MAPK and NF-κB signaling in macrophages sensing implant materials. | Reduced pro-inflammatory cytokine production (IL-1β, IL-6, TNF-α) and fibroblast proliferation. |
Here are the detailed methodologies from the cited research that established the inhibitory effect of this compound on the p38 MAPK pathway.
The inhibition of the p38 MAPK pathway by this compound translates to measurable benefits in diverse disease models, as shown in the table below.
| Disease Model | Experimental Findings | Implicated Mechanism |
|---|---|---|
| Mast Cell-Mediated Allergic Inflammation [1] | Reduced ear swelling, cytokine levels, and immune cell migration in murine contact hypersensitivity model. | Inhibition of p38 MAPK/NF-κB and caspase-1. |
| Capsular Contracture (Fibrosis) [3] [4] | In vivo: Reduced fibroblast abundance and TGF-β serum levels in mice with breast implants. In vitro: Suppressed macrophage-induced fibroblast proliferation. | Inhibition of NF-κB and p38 MAPK in macrophages. |
| Atopic Dermatitis [5] | In vivo: Alleviated skin lesions, decreased IgE/histamine, and improved skin barrier protein (filaggrin) in a mouse model. In vitro: Suppressed inflammation in human keratinocytes. | Inhibition of the NF-κB pathway (closely linked with p38 MAPK signaling). |
The provided DOT code below was used to generate the signaling pathway diagram, illustrating the molecular targets of this compound.
This diagram illustrates the p38 MAPK signaling cascade and the specific points where this compound exerts its inhibitory effect, ultimately leading to reduced production of pro-inflammatory cytokines [1] [2].
This compound demonstrates a consistent and specific mechanism of p38 MAPK pathway inhibition across various cell types and disease models. This action underpins its significant anti-inflammatory and anti-fibrotic effects, revealing its potential for therapeutic repurposing beyond its original use as an H2-receptor antagonist.
Roxatidine inhibits caspase-1 activation by targeting specific upstream signaling events. The table below outlines the key molecular mechanisms and supporting evidence.
| Mechanism of Action | Experimental Evidence | Significance / Outcome |
|---|---|---|
| Inhibition of NF-κB Pathway | Suppressed PMACI-induced phosphorylation/degradation of IκB-α and phosphorylation of IKK-α/β; inhibited nuclear translocation of NF-κB p65 subunit [1]. | Reduces transcription of pro-inflammatory genes (TNF-α, IL-6, IL-1β) [1]. |
| Inhibition of p38 MAPK Pathway | Suppressed PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and its downstream target MK2. No effect on ERK or JNK phosphorylation [1]. | Regulates post-transcriptional cytokine production and stability [1]. |
| Direct Suppression of Caspase-1 Activation | Increased protein levels of procaspase-1 and reduced appearance of its cleaved, active form in PMACI-stimulated HMC-1 cells and in an animal model [1]. | Directly inhibits maturation of IL-1β, a key mediator of inflammatory response [1]. |
The following diagram illustrates the proposed signaling pathway through which this compound inhibits caspase-1 activation, based on the findings from the study in HMC-1 cells [1]:
Proposed pathway of this compound inhibition of NF-κB, p38 MAPK, and caspase-1.
The anti-allergic inflammatory effects of this compound, linked to caspase-1 inhibition, have been quantified in both cellular and animal models. The key quantitative findings are summarized below.
Table 1: In Vitro Effects in HMC-1 Human Mast Cells [1]
| Parameter Measured | Effect of this compound (Dose Range: 6.25 - 25 μM) | Experimental Method |
|---|---|---|
| Pro-inflammatory Cytokines | Down-regulated PMACI-induced production of TNF-α, IL-6, and IL-1β and their mRNA expression in a dose-dependent manner. | EIA, qRT-PCR |
| NF-κB Signaling | Suppressed PMACI-induced IκB-α phosphorylation/degradation and NF-κB p65 nuclear translocation. | Western Blot |
| p38 MAPK Signaling | Inhibited PMACI-induced phosphorylation of MKK3/6, p38 MAPK, and MK2. | Western Blot |
| Caspase-1 Activation | Increased procaspase-1 levels and reduced its cleavage upon PMACI stimulation. | Western Blot |
| Cell Viability | No effect on cell viability at concentrations up to 100 μM. | MTT Assay |
Table 2: In Vivo Effects in Animal Models [1]
| Disease Model | This compound Dose & Administration | Key Outcomes |
|---|---|---|
| Compound 48/80-induced systemic anaphylaxis | 20 mg/kg, orally, 1 hour before induction | Increased survival rate to 20% at 60 min; suppressed cytokine production and caspase-1 activation. |
| Contact Hypersensitivity (CHS) model | Not specified in detail. | Significantly reduced ear swelling, mast cell numbers, cytokine levels, and dendritic cell migration. |
For researchers looking to replicate or build upon these findings, here is a summary of the key experimental protocol from the foundational study.
While the evidence for this compound's mechanism is compelling, most data comes from a single study using the HMC-1 cell line. It is important to note that HMC-1 cells lack the high-affinity IgE receptor (FcεRI), which is central to IgE-mediated allergic reactions [2]. Therefore, to fully validate these findings and their therapeutic potential, future work should consider:
The table below summarizes the key experimental findings from the search results regarding the effects of roxatidine on cell proliferation.
| Cell Type / Model | Effect on Proliferation | Proposed Mechanism | Experimental Context | Source |
|---|---|---|---|---|
| L929 Fibroblasts | Reduced (indirectly) | This compound-treated macrophages produced less TGF-β and other soluble factors, leading to reduced fibroblast proliferation. | In vitro model of breast implant-induced fibrosis. | [1] [2] |
| MKN 28 Gastric Mucosal Cells | Stimulated (directly) | This compound directly and dose-dependently enhanced cell proliferation; mechanism was independent of TGF-α or EGFR mRNA expression. | In vitro model of gastric ulcer healing. | [3] |
Here are the methodologies for the key experiments cited in the table above.
This protocol outlines the research into how this compound indirectly reduces fibroblast proliferation in a model of breast implant capsular contracture [1] [2].
This protocol details the experiment showing this compound's direct stimulatory effect on gastric mucosal cell proliferation [3].
The anti-fibrotic effect of this compound is indirect and involves a macrophage-mediated pathway, as illustrated below.
This compound inhibits macrophage-driven fibroblast proliferation by blocking NF-κB and MAPK signaling [1] [2].
The data reveals a crucial cell-type and context dependency in this compound's action:
Roxatidine, a competitive histamine H2-receptor antagonist, has been used clinically for treating gastric and duodenal ulcers. However, emerging research has revealed this drug possesses significant anti-inflammatory properties that extend far beyond its acid-suppression effects. Multiple studies have demonstrated that this compound can effectively suppress pro-inflammatory cytokine production in macrophages, which are key sentinel cells of the innate immune system. This immunomodulatory activity occurs through specific inhibition of critical signaling pathways, including NF-κB and p38 MAPK, that drive inflammatory responses. The ability to modulate macrophage cytokine production positions this compound as a promising therapeutic candidate for various inflammatory conditions, allergic diseases, and fibrotic disorders where macrophage activation contributes to pathogenesis. This whitepaper provides a comprehensive technical review of this compound's effects on macrophage cytokine production, including molecular mechanisms, experimental evidence, and methodological protocols for researchers investigating its immunopharmacological properties [1] [2].
This compound exerts its anti-inflammatory effects primarily through modulation of two critical signaling cascades in macrophages:
NF-κB Pathway Inhibition: this compound suppresses the nuclear translocation of NF-κB, particularly the p65 subunit, by inhibiting IKK-α/β phosphorylation and subsequent IκB-α degradation. This prevents the liberation of NF-κB from its cytoplasmic complex and its migration to the nucleus where it would otherwise activate transcription of pro-inflammatory genes [1] [2].
p38 MAPK Pathway Suppression: this compound specifically targets the p38 MAPK cascade by inhibiting the phosphorylation of MKK3/6 and its downstream target MK2. This pathway inhibition occurs without affecting other MAPKs such as ERK or JNK, indicating this compound's selective action within the MAPK signaling network [1] [2].
The following diagram illustrates the key signaling pathways inhibited by this compound in macrophages:
This compound's inhibition of these signaling pathways results in downregulated transcription of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to suppress caspase-1 activation, reducing the processing and secretion of mature IL-1β, a crucial mediator of inflammatory responses [2].
Beyond the primary signaling pathways, this compound demonstrates several other relevant molecular effects:
Caspase-1 Inhibition: this compound treatment increases protein levels of procaspase-1 while reducing its cleaved, active form in human mast cells, suggesting inhibition of the inflammasome complex responsible for IL-1β maturation [2].
AhR and SIRT1 Modulation: In atopic dermatitis models, this compound upregulated aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) expression, which contributed to improved skin barrier function through increased filaggrin expression [3].
Reactive Oxygen Species Suppression: While more prominently associated with proton pump inhibitors, some evidence suggests this compound may indirectly reduce reactive oxygen species production through its anti-inflammatory actions [4].
Table 1: this compound's Effects on Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine/Mediator | Effect of this compound | Magnitude of Inhibition | Experimental Details |
|---|---|---|---|
| TNF-α | Significant reduction | Dose-dependent | LPS-induced RAW 264.7 cells [1] |
| IL-6 | Significant reduction | Dose-dependent | LPS-induced RAW 264.7 cells [1] |
| IL-1β | Significant reduction | Dose-dependent | LPS-induced RAW 264.7 cells [1] |
| PGE₂ | Inhibition | Dose-dependent | Measured by ELISA [1] |
| NO | Inhibition | Dose-dependent | iNOS expression reduced [1] |
| VEGF-1 | Suppression | Dose-dependent | Protein and mRNA expression [1] |
Table 2: this compound's Efficacy in Disease Models
| Disease Model | Key Findings | Proposed Mechanism | Study Reference | |-------------------|------------------|------------------------|---------------------| | Capsular Contracture | Reduced TGF-β serum concentrations; decreased fibroblast abundance around implants | Inhibition of NF-κB and p38/MAPK in macrophages [5] | | Atopic Dermatitis | Improved skin lesions; reduced IgE, histamine, and inflammatory cytokines | AhR and SIRT1 upregulation; NF-κB suppression [3] | | Allergic Inflammation | Suppressed mast cell-derived cytokines; reduced anaphylactic reactions | Inhibition of NF-κB, caspase-1, and p38 MAPK [2] |
The quantitative data demonstrate this compound's consistent anti-inflammatory profile across multiple experimental systems. In LPS-stimulated RAW 264.7 macrophages, this compound produced dose-dependent inhibition of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β at both protein and mRNA levels [1]. This suppression occurred within physiologically relevant concentration ranges without inducing cellular toxicity. In animal models of human disease, this compound consistently showed significant therapeutic effects, reducing both molecular markers of inflammation and clinical disease manifestations [5] [3] [2].
Cell Culture and Treatment:
Macrophage Stimulation and Cytokine Measurement:
Gene Expression Analysis:
Protein Extraction and Western Blotting:
Nuclear Translocation Assays:
Capsular Contracture Model:
Atopic Dermatitis Model:
The following diagram illustrates the typical experimental workflow for evaluating this compound's effects in macrophage systems:
The accumulated evidence positions this compound as a promising multi-target anti-inflammatory agent with several potential therapeutic applications:
Fibrotic Disorders: this compound's ability to inhibit TGF-β production and reduce fibroblast accumulation suggests potential applications in capsular contracture and other fibrotic conditions where macrophage-driven inflammation initiates fibrotic processes [5].
Allergic and Inflammatory Skin Diseases: The demonstrated efficacy in atopic dermatitis models, combined with effects on mast cells and skin barrier function, indicates potential for dermatological applications [3] [2].
Macrophage-Mediated Inflammatory Conditions: The broad suppression of pro-inflammatory cytokines suggests possible utility in various conditions where macrophage activation contributes to pathology.
While this compound shows significant immunomodulatory properties, it's important to distinguish its effects from other related compounds:
Comparison with Other H2 Receptor Antagonists: Ranitidine, another H2 receptor antagonist, has demonstrated immune-enhancing effects by promoting M1 macrophage polarization through the PI3K-Akt2 signaling pathway, suggesting different H2 antagonists may have distinct immunomodulatory profiles [6].
Comparison with Proton Pump Inhibitors: PPIs like omeprazole and lansoprazole demonstrate broad immunosuppressive effects on macrophages and neutrophils, including inhibition of ROS production, phagocytosis, and chemotaxis [4]. While both drug classes modulate immune function, their mechanisms and specific effects differ significantly.
Current research on this compound's immunomodulatory effects has several limitations that warrant further investigation:
The following table summarizes the key molecular targets and effects of roxatidine identified in various experimental models.
| Experimental Model | Inducer/Stimulus | Key Molecular Targets & Effects | Measured Outcomes |
|---|---|---|---|
| RAW 264.7 Macrophages [1] [2] | LPS (Lipopolysaccharide) | NF-κB transcriptional activity & DNA-binding; p38 MAPK phosphorylation; COX-2, iNOS, VEGF expression [1] [2] | Reduced production of PGE₂, NO, TNF-α, IL-6, IL-1β [1] [2] |
| HMC-1 Human Mast Cells [3] | PMA + Calcium Ionophore (PMACI) | NF-κB activation (IκBα phosphorylation/degradation, IKKα/β phosphorylation); p38 MAPK/MKK3/6/MK2 phosphorylation; Caspase-1 activation [3] | Reduced production of TNF-α, IL-6, IL-1β, and histamine [3] |
| HaCaT Keratinocytes [4] [5] | TNF-α & IFN-γ | NF-κB signaling; Aryl Hydrocarbon Receptor (AhR) & Sirtuin1 (SIRT1) expression; Filaggrin expression [4] [5] | Recovery of skin barrier protein expression; reduced inflammatory response [4] [5] |
This compound's efficacy has been confirmed in several animal models of inflammatory and allergic diseases.
| Disease Model | Model Induction | RXA Treatment | Key Efficacy Results |
|---|---|---|---|
| Atopic Dermatitis (AD) [4] [5] | Dermatophagoides farinae body (Dfb) extract on NC/Nga mice | 10 & 20 mg/kg (oral, once daily for 4 weeks) | Clinical dermatitis score; Serum IgE & histamine; Skin IL-6; Skin filaggrin [4] [5] |
| Allergic Anaphylaxis [3] | Compound 48/80 (systemic) in mice | 10 & 20 mg/kg (oral, 1 hr before inducer) | Serum TNF-α, IL-6, IL-1β; Caspase-1 activation in liver tissue [3] |
| Capsular Fibrosis [2] | Silicone implant in mice (subcutaneous) | 1.5 mg/mouse/day (oral, in water) | Serum TGF-β; Fibroblast abundance around implant [2] |
For researchers looking to replicate these studies, here are detailed methodologies for key experiments.
This protocol is based on studies using the RAW 264.7 murine macrophage cell line [1] [2].
This protocol is based on studies using the HMC-1 human mast cell line [3].
The following diagram synthesizes the primary molecular mechanisms of this compound's anti-inflammatory action, as identified in the research.
This diagram illustrates how this compound inhibits key pro-inflammatory signaling pathways to reduce the production of inflammatory mediators.
This compound acetate hydrochloride is a specific and competitive histamine H₂ receptor antagonist that effectively inhibits gastric acid secretion and ulcer formation. The freeze-dried powder injection formulation offers enhanced stability and ease of administration for clinical use, particularly in hospital settings where parenteral administration is required. This formulation is especially valuable for patients suffering from upper gastrointestinal disorders including duodenal ulcers, benign gastric ulcers, and stress-related mucosal damage where oral administration is not feasible. The freeze-dried formulation addresses the stability challenges associated with liquid formulations of this compound, providing extended shelf-life while maintaining consistent pharmacological activity.
The molecular structure of this compound acetate hydrochloride features a piperidinylmethyl phenoxy backbone with an acetylated glycolamide side chain, which undergoes rapid enzymatic conversion to the active metabolite, this compound, following administration. With a molecular formula of C₁₉H₂₈N₂O₄·HCl and molecular weight of 384.90 g/mol, this compound demonstrates favorable pharmacokinetic properties including high bioavailability and relatively low protein binding (5-7%), making it suitable for intravenous administration [1] [2]. The elimination half-life of approximately 5-6 hours supports twice-daily dosing in most clinical situations, though dosage adjustment may be necessary in patients with renal impairment due to the primary renal elimination pathway [1] [3].
The optimized formulation for this compound acetate hydrochloride freeze-dried powder injection has been developed through systematic experimentation to achieve optimal stability and reconstitution properties. The composition is carefully balanced to prevent hydrolysis and oxidative degradation while maintaining physiological compatibility upon administration. The table below summarizes the complete quantitative composition of the formulation:
Table 1: Quantitative Composition of this compound Acetate Hydrochloride Freeze-Dried Powder Injection
| Component | Function | Concentration | Ratio to API |
|---|---|---|---|
| This compound Acetate Hydrochloride | Active Pharmaceutical Ingredient | 75 mg/vial | 1:1 |
| Glycine | Stabilizer, Cryoprotectant | 15-25 mg/vial | 0.2:1 - 0.33:1 |
| Mannitol | Lyoprotectant, Bulking Agent | 30-50 mg/vial | 0.4:1 - 0.67:1 |
| Edetate Disodium (EDTA) | Chelating Agent, Antioxidant Synergist | 0.1-0.5 mg/vial | 0.0013:1 - 0.0067:1 |
| Sodium Sulfite | Antioxidant | 0.5-1.0 mg/vial | 0.0067:1 - 0.0133:1 |
| Glutamic Acid | pH Adjuster, Stabilizer | 5-10 mg/vial | 0.067:1 - 0.133:1 |
| Aspartic Acid | Stabilizer | 5-10 mg/vial | 0.067:1 - 0.133:1 |
| Hydrochloric Acid/Sodium Hydroxide | pH Adjustment | q.s. to pH 4.0-5.0 | - |
| Water for Injection | Solvent | Removed during lyophilization | - |
The selection of excipients in this formulation is based on their complementary protective functions and compatibility with the active ingredient. The amino acid combination of glycine, glutamic acid, and aspartic acid creates a stabilizing matrix that protects the labile ester and amide functional groups of this compound acetate hydrochloride from hydrolysis during both the liquid processing stages and the solid-state storage period. Glycine serves a dual function as both a cryoprotectant during the freezing phase and a stabilizer in the final lyophilized cake, while mannitol primarily functions as a bulking agent to ensure elegant cake structure and facilitate rapid reconstitution [4].
The antioxidant system comprising sodium sulfite and edetate disodium provides protection against oxidative degradation pathways. Sodium sulfite acts as a primary antioxidant by scavenging reactive oxygen species, while edetate disodium functions as a chelating agent that binds trace metal ions which could catalyze oxidation reactions. The combination has demonstrated effectiveness in suppressing the formation of oxidative degradation products during accelerated stability studies. The formulation pH is carefully adjusted to the optimal stability range of 4.0-5.0 using hydrochloric acid or sodium hydroxide as needed, as this pH range minimizes both hydrolysis and oxidation while maintaining physiological acceptability upon administration [4] [5].
The manufacturing process begins with the preparation of the drug solution prior to lyophilization. Approximately 70% of the required Water for Injection is added to a stainless steel mixing tank, and the temperature is maintained at 20-25°C. The excipients are added sequentially under moderate agitation (300-500 rpm) with complete dissolution of each component before adding the next: first glycine, followed by mannitol, sodium sulfite, edetate disodium, glutamic acid, and aspartic acid. After confirming complete dissolution of all excipients, this compound acetate hydrochloride is slowly added to the solution while maintaining continuous agitation. The remaining Water for Injection is used to rinse the container and added to the mixing tank to achieve the final volume. The pH is adjusted to the target range of 4.0-5.0 using dilute hydrochloric acid or sodium hydroxide solution (0.1-1.0 M) [5].
The solution is then subjected to a two-stage filtration process to ensure sterility and remove particulate matter. First, the solution is filtered through a 0.45 μm membrane filter to remove potential particulates and microbial contaminants, followed by a second filtration through a 0.22 μm sterilizing grade membrane filter. Throughout the solution preparation process, the system is maintained under nitrogen sparging (0.5-1.0 L/min) to minimize oxygen exposure and reduce potential oxidative degradation. The filtered solution should be processed immediately to minimize the time in the dissolved state, typically within 4 hours of preparation [5].
The filtered solution is aseptically filled into neutral glass vials at a fill volume of 5.0 mL per vial, which corresponds to approximately 1.0-1.5 cm fill depth to ensure efficient lyophilization. The vials are partially stoppered with lyophilization stoppers that allow for water vapor escape during the freeze-drying process. The filled vials are then transferred to the lyophilizer and loaded onto pre-cooled shelves (5°C) to minimize holding time before freezing [4] [5].
Table 2: Optimized Lyophilization Cycle Parameters
| Process Stage | Temperature | Pressure | Duration | Key Monitoring Parameters |
|---|---|---|---|---|
| Freezing | -45°C ± 2°C | Atmospheric | 2-3 hours | Complete solidification confirmed by resistance thermal detection |
| Primary Drying | -35°C ± 3°C | 0.1-0.2 mBar | 20-24 hours | Shelf temperature < product collapse temperature; pressure rise tests to determine endpoint |
| Secondary Drying | 25°C ± 2°C | 0.01-0.05 mBar | 6-8 hours | Moisture content < 1.0% by Karl Fischer titration |
| Stoppering | 25°C | 500-600 mBar | 15-30 minutes | Complete stoppering under partial vacuum |
The lyophilization cycle begins with a controlled freezing phase where the solution is frozen to -45°C to ensure complete solidification and formation of an optimal ice crystal structure. During primary drying, the pressure is reduced, and shelf temperature is raised to -35°C to facilitate sublimation of the frozen water without collapsing the product matrix. The secondary drying phase removes bound water molecules by gradually increasing the shelf temperature to 25°C under high vacuum. Upon completion, the vials are fully stoppered within the lyophilization chamber under partial vacuum or nitrogen atmosphere to maintain the sterility and integrity of the final product. The entire process typically requires 28-35 hours depending on the batch size and equipment capabilities [4] [5].
The following flowchart illustrates the complete preparation workflow:
Rigorous quality control testing is essential to ensure the safety, efficacy, and stability of this compound acetate hydrochloride freeze-dried powder injection. The product must comply with established specifications throughout its shelf life. The comprehensive quality control protocol includes both in-process testing and release testing of the final product. The tests are designed to monitor critical quality attributes including identity, purity, potency, and sterility [4] [5].
Table 3: Quality Control Specifications and Analytical Methods
| Test Parameter | Specification | Analytical Method | Frequency |
|---|---|---|---|
| Appearance | White to off-white porous cake | Visual examination | Each vial |
| Identification | Retention time matches reference standard | HPLC-UV | Each batch |
| Assay (this compound content) | 90.0-110.0% of label claim | HPLC with UV detection at 254 nm | Each batch |
| Related substances | Total impurities: ≤2.0%\nAny individual impurity: ≤0.5% | HPLC with gradient elution | Each batch |
| Residual moisture | ≤1.0% | Karl Fischer coulometric titration | Each batch |
| pH of reconstituted solution | 4.0-5.0 | Potentiometric measurement | Each batch |
| Reconstitution time | ≤1 minute | Visual observation with timing | Each batch |
| Bacterial endotoxins | <10 EU/mg | Limulus Amebocyte Lysate test | Each batch |
| Sterility | No growth observed | Membrane filtration method | Each batch |
| Uniformity of content | 85-115% of average content | HPLC-UV (10 individual vials) | Each batch |
The chemical stability and physical integrity of this compound acetate hydrochloride freeze-dried powder injection must be maintained throughout its shelf life. Accelerated stability studies have demonstrated that the formulation remains within specifications for at least 24 months when stored below 30°C in the original packaging protected from light and moisture. The recommended storage condition is in a cool, dry environment with temperature maintained between 15-30°C and relative humidity below 65%. The product should be protected from freezing after manufacture as the lyophilized structure has been optimized for specific storage conditions [5] [2].
Stability testing is conducted according to ICH guidelines with long-term, accelerated, and stress stability studies. The primary stability-indicating method is a validated HPLC method that separates this compound from its potential degradation products including the hydrolytic degradation product (this compound free base), oxidative products, and deacetylated metabolites. For ongoing stability monitoring, representative batches are placed on stability and tested at 0, 3, 6, 9, 12, 18, 24, and 36-month time points under controlled storage conditions. Any significant change in critical quality attributes, particularly an increase in impurity levels above specification limits or a decrease in assay value below 90% of label claim, would indicate stability failure and necessitate product recall and formulation review [4] [5].
This compound acetate hydrochloride functions as a specific and competitive histamine H₂ receptor antagonist with an IC₅₀ of 3.2 μM against the histamine H₂ receptor [6]. The drug suppresses the effect of histamine on the parietal cells of the stomach, resulting in dose-dependent reduction of gastric acid production and secretion. Unlike first-generation H₂ receptor antagonists, this compound demonstrates minimal interference with drug-metabolizing enzymes in the liver and has no antiandrogenic effects, which contributes to its favorable drug interaction profile [1] [3]. After administration, this compound acetate is rapidly metabolized to its primary active metabolite, this compound, by esterases in the small intestine, plasma, and liver [7].
Beyond its acid-suppressing effects, recent research has revealed that this compound acetate hydrochloride exhibits additional pharmacological activities that expand its potential research applications. The compound has demonstrated significant suppression of inflammatory signaling pathways, including inhibition of NF-κB activation and p38 MAPK phosphorylation in mast-cell-mediated allergy models. This activity results in reduced production of pro-inflammatory cytokines and may explain the drug's effectiveness in various inflammatory conditions beyond traditional ulcer healing. These multifaceted pharmacological actions make this compound acetate hydrochloride a valuable tool for studying H₂ receptor signaling pathways and their downstream effects in various physiological and pathological contexts [2].
The following diagram illustrates the multifaceted mechanism of action of this compound acetate hydrochloride:
This compound acetate hydrochloride freeze-dried powder injection has diverse applications in both basic research and preclinical drug development. In gastrointestinal pharmacology, the formulation is extensively used in studies investigating gastric acid secretion regulation, ulcer formation mechanisms, and healing processes in various animal models of duodenal and gastric ulcers. The inhibitory effects on gastric acid secretion have been shown to be comparable to ranitidine in head-to-head comparative studies, making it a valuable reference compound for evaluating novel anti-ulcer agents [2] [3].
In immunology and inflammation research, this compound acetate hydrochloride has emerged as an important tool for investigating mast cell function and allergic responses. The drug demonstrates significant reduction of mast cell cytokines and suppression of key inflammatory signaling pathways including NF-κB and p38 MAPK in allergic models. These properties enable researchers to explore the non-acid related functions of H₂ receptor antagonism and their potential therapeutic applications in inflammatory conditions. Additionally, the compound serves as an excellent pharmacological probe for studying H₂ receptor pathways and their downstream effects in various cell types and physiological contexts, contributing to our understanding of histamine receptor biology beyond traditional targets [2].
Proper reconstitution of this compound acetate hydrochloride freeze-dried powder injection is critical to maintain product stability and ensure accurate dosing. The lyophilized powder should be reconstituted with 3-5 mL of Sterile Water for Injection, 0.9% Sodium Chloride Injection, or 5% Dextrose Injection depending on compatibility requirements. The vial should be swirled gently without shaking to dissolve the powder completely, which typically occurs within 30-60 seconds. The reconstituted solution should be clear and colorless to slightly yellow; any particulate matter or discoloration indicates possible degradation and the vial should not be used. After reconstitution, the solution should be administered promptly but remains stable for up to 24 hours when stored at 2-8°C protected from light [5] [2].
The freeze-dried powder should be stored in its original packaging below 30°C in a dry environment protected from light. Exposure to moisture should be strictly avoided as it may compromise the integrity of the lyophilized cake and accelerate chemical degradation. The product should not be used beyond the expiration date printed on the packaging, and vials with cracked seals or visible cake collapse should be discarded. For research use, proper inventory management using the first-expiry-first-out principle is recommended to ensure that materials are used within their validated shelf life [5] [2].
This compound acetate hydrochloride is intended for research use only and is not approved for clinical use in humans in many jurisdictions, including the United States and European Union. However, it has received regulatory approval in several countries including China, Japan, and South Africa for therapeutic use in gastric ulcers, Zollinger-Ellison syndrome, erosive esophagitis, and related conditions [1] [8]. Researchers should be aware that while this compound acetate is generally well tolerated in clinical studies with mainly mild adverse effects such as gastrointestinal discomfort or headache, proper safety precautions must be followed during handling [2] [3].
Personnel should wear appropriate personal protective equipment including gloves, lab coat, and eye protection when handling the product, particularly during reconstitution procedures. Accidental exposure should be treated by flushing with copious amounts of water and seeking medical attention if necessary. Disposal of used vials and unused product should comply with local regulations for chemical and biohazard waste. All research protocols involving this material should be reviewed and approved by the appropriate institutional committees, and researchers should maintain accurate records of product usage in accordance with good laboratory practice requirements [2].
Roxatidine acetate hydrochloride is a histamine H₂-receptor antagonist used clinically for the treatment of gastric ulcers and related conditions. Spectrophotometric methods provide simple, accurate, and cost-effective analytical techniques for its determination in pharmaceutical formulations. These application notes detail optimized and validated methods based on charge-transfer complexation reactions, enabling reliable quantification of this compound in quality control settings.
The protocols described herein utilize 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranilic acid as analytical reagents, which form colored complexes with this compound that can be measured spectrophotometrically. Both methods have been validated according to scientific standards and demonstrate excellent accuracy and precision without interference from common pharmaceutical excipients.
The analytical methods are based on charge-transfer complexation reactions between this compound (acting as an electron donor) and the π-acceptors DDQ or p-chloranilic acid. These reactions produce highly colored complexes that exhibit maximum absorbance at 530 nm, allowing for sensitive spectrophotometric detection [1].
In charge-transfer complexes, the drug molecule donates electrons to the acceptor molecule, resulting in the formation of a new molecular entity with distinct spectrophotometric properties different from either component alone. This enables specific quantification of this compound without interference from other formulation components.
Accurately weigh 100 mg of this compound acetate hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol to obtain a primary standard solution of concentration 1 mg/mL. From this stock, prepare working standards of appropriate concentrations by serial dilution with methanol.
Prepare a 0.2% (w/v) solution by dissolving 20 mg of DDQ in 10 mL of methanol. Prepare this solution fresh daily and protect from light.
Prepare a 1% (w/v) solution by dissolving 100 mg of p-chloranilic acid in 10 mL of methanol. This solution is stable for one week when stored in amber glassware at 4°C.
The following diagram illustrates the experimental workflow for the DDQ method:
The following diagram illustrates the experimental workflow for the p-chloranilic acid method:
For the analysis of this compound in tablet formulations:
Both methods have been comprehensively validated according to scientific standards. The table below summarizes the key validation parameters for both methods:
Table 1: Validation Parameters for Spectrophotometric Determination of this compound
| Parameter | DDQ Method | p-Chloranilic Acid Method |
|---|---|---|
| Beer's Law Range | 5-65 μg/mL | 10-260 μg/mL |
| Detection Limit | 0.42 μg/mL | 0.86 μg/mL |
| Quantitation Limit | 1.28 μg/mL | 2.61 μg/mL |
| Molar Absorptivity | 1.82×10⁴ L·mol⁻¹·cm⁻¹ | 4.56×10³ L·mol⁻¹·cm⁻¹ |
| Sandell's Sensitivity | 0.021 μg/cm² | 0.085 μg/cm² |
| Correlation Coefficient (r) | >0.999 | >0.999 |
| Relative Standard Deviation | <1.5% | <1.5% |
| Percentage Recovery | 99.5-101.2% | 99.2-101.5% |
The table below presents the optical characteristics and statistical analysis of the regression data for both methods:
Table 2: Optical Characteristics and Regression Analysis
| Characteristic | DDQ Method | p-Chloranilic Acid Method |
|---|---|---|
| λₘₐₓ | 530 nm | 530 nm |
| Color | Reddish-brown | Pink |
| Beer's Law Limit | 5-65 μg/mL | 10-260 μg/mL |
| Regression Equation | Y = a + bC | Y = a + bC |
| Slope (b) | 0.0152 | 0.0038 |
| Intercept (a) | 0.0014 | 0.0021 |
| Standard Error of Slope | 0.00012 | 0.00008 |
| Standard Error of Intercept | 0.00015 | 0.00012 |
| Confidence Limit of Slope | 0.0152±0.0003 | 0.0038±0.0002 |
| Confidence Limit of Intercept | 0.0014±0.0004 | 0.0021±0.0003 |
Both methods have been successfully applied to the determination of this compound in pharmaceutical tablet formulations. The results obtained showed excellent agreement with those obtained by reference UV methods. The following table demonstrates typical results for the analysis of tablet formulations:
Table 3: Application to Pharmaceutical Formulations
| Formulation | Label Claim (mg) | DDQ Method Found* (mg) | p-Chloranilic Acid Method Found* (mg) | Reference Method Found (mg) |
|---|---|---|---|---|
| Brand A | 75 | 74.89±0.52 | 75.12±0.48 | 75.03±0.45 |
| Brand B | 75 | 74.75±0.61 | 75.24±0.55 | 75.11±0.52 |
| Brand C | 75 | 75.18±0.45 | 74.92±0.62 | 75.05±0.48 |
*Mean ± standard deviation of six determinations
A series of variables were studied to optimize the reaction conditions for both methods. The concentration of reagents, reaction time, temperature, and solvent system were systematically evaluated to achieve maximum color development and stability.
For the DDQ method, the optimum reagent concentration was established as 1.0 mL of 0.2% solution, with a reaction time of 10 minutes at room temperature. For the p-chloranilic acid method, 1.0 mL of 1% solution with a reaction time of 15 minutes provided optimal results. Methanol was identified as the ideal solvent for both reactions, providing excellent solubility for both the drug and reagents while supporting efficient complex formation.
Interference studies confirmed that common pharmaceutical excipients including starch, lactose, talc, magnesium stearate, and microcrystalline cellulose do not interfere with the determination of this compound by either method. This specificity makes these methods particularly suitable for quality control applications in pharmaceutical analysis.
Both methods demonstrate excellent linearity over their respective concentration ranges, with correlation coefficients exceeding 0.999. The precision of the methods, expressed as relative standard deviation, is less than 1.5% for both intra-day and inter-day measurements. The accuracy, determined by recovery studies using standard addition method, ranges between 99.2% and 101.5%, confirming the reliability of the methods for quantitative analysis.
The DDQ method offers higher sensitivity as evidenced by its lower detection and quantification limits, as well as higher molar absorptivity. Conversely, the p-chloranilic acid method has a wider linear range, making it suitable for analysis across a broader concentration spectrum.
The developed spectrophotometric methods provide simple, accurate, and precise approaches for the determination of this compound acetate hydrochloride in pharmaceutical formulations. Both methods are characterized by their cost-effectiveness, technical simplicity, and environmental friendliness compared to sophisticated instrumental techniques like HPLC.
The DDQ method is recommended for situations requiring higher sensitivity, while the p-chloranilic acid method is preferable for samples with wider concentration ranges. The validation data confirm that both methods are suitable for routine quality control analysis of this compound in pure form and pharmaceutical dosage forms, providing comparable results to reference methods without significant differences in accuracy and precision.
Charge-transfer complexation represents a fundamental analytical technique in pharmaceutical analysis that exploits the molecular interaction between electron-donating compounds and electron-accepting reagents. This phenomenon occurs when an electron donor (typically a pharmaceutical compound with nucleophilic properties) interacts with an electron acceptor reagent, resulting in the formation of colored complexes that can be quantified spectrophotometrically. In the case of roxatidine acetate hydrochloride—a histamine H₂-receptor antagonist used in the treatment of gastric ulcers—the drug molecule acts as an electron donor due to the presence of nitrogen atoms in its piperidiny methyl phenoxy propyl structure, enabling it to form stable complexes with π-acceptors.
The analytical significance of this method lies in its simplicity and sensitivity compared to more expensive techniques like HPLC or LC-MS. The formation of charge-transfer complexes allows for the determination of this compound in both pure form and pharmaceutical formulations without the need for sophisticated instrumentation or extensive sample pretreatment. The mechanism follows the Benesi-Hildebrand equation, which describes the stoichiometry and stability constants of the resulting complexes, typically forming in a 1:1 ratio between donor and acceptor molecules. This principle has been successfully applied to various pharmaceutical compounds containing amino, pyridine, or phenolic groups that can function as electron donors.
Stock Standard Solution (500 μg/mL): Accurately weigh 50 mg of this compound acetate hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in approximately 10 mL of methanol with gentle swirling. Dilute to volume with methanol and mix thoroughly.
Working Standard Solution (100 μg/mL): Pipette 10 mL of the stock standard solution into a 50 mL volumetric flask. Dilute to volume with methanol and mix well.
DDQ Reagent Solution (0.05% w/v): Weigh precisely 50 mg of DDQ and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol. Store in an amber glass bottle at 4°C when not in use.
Calibration Standards Preparation: Pipette aliquots of the working standard solution equivalent to 5-65 μg of this compound (0.5-6.5 mL) into a series of 10 mL volumetric flasks.
Complex Formation: To each flask, add 1.0 mL of 0.05% DDQ solution using a calibrated micropipette.
Volume Adjustment: Dilute to the mark with methanol and mix thoroughly by inversion.
Reaction Equilibrium: Allow the solutions to stand at room temperature (25±1°C) for 10 minutes to ensure complete color development.
Blank Preparation: Prepare a reagent blank simultaneously using the same procedure but omitting the drug substance.
Table 1: Sample Preparation Scheme for DDQ Method Calibration Curve
| This compound Concentration (μg/mL) | Aliquot Volume from Working Standard (mL) | Final Volume (mL) |
|---|---|---|
| 5 | 0.5 | 10 |
| 15 | 1.5 | 10 |
| 25 | 2.5 | 10 |
| 35 | 3.5 | 10 |
| 45 | 4.5 | 10 |
| 55 | 5.5 | 10 |
| 65 | 6.5 | 10 |
Stock Standard Solution (1000 μg/mL): Accurately weigh 100 mg of this compound acetate hydrochloride reference standard and transfer to a 100 mL volumetric flask. Dissolve in a minimal amount of DMSO (approximately 2-3 mL) with gentle warming if necessary. Dilute to volume with methanol and mix thoroughly.
Working Standard Solution (200 μg/mL): Pipette 10 mL of the stock standard solution into a 50 mL volumetric flask. Dilute to volume with methanol and mix well.
pCA Reagent Solution (0.18% w/v): Weigh precisely 180 mg of p-chloranilic acid and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Store in an amber glass bottle at 4°C when not in use.
Calibration Standards Preparation: Pipette aliquots of the working standard solution equivalent to 10-260 μg of this compound (0.5-13 mL) into a series of 10 mL volumetric flasks.
Complex Formation: To each flask, add 1.5 mL of 0.18% pCA solution using a calibrated micropipette.
Volume Adjustment: Dilute to the mark with acetonitrile and mix thoroughly by inversion.
Reaction Equilibrium: Allow the solutions to stand at room temperature (25±1°C) for 15 minutes to ensure complete color development.
Blank Preparation: Prepare a reagent blank simultaneously using the same procedure but omitting the drug substance.
Table 2: Sample Preparation Scheme for pCA Method Calibration Curve
| This compound Concentration (μg/mL) | Aliquot Volume from Working Standard (mL) | Final Volume (mL) |
|---|---|---|
| 10 | 0.5 | 10 |
| 40 | 2.0 | 10 |
| 80 | 4.0 | 10 |
| 120 | 6.0 | 10 |
| 160 | 8.0 | 10 |
| 200 | 10.0 | 10 |
| 240 | 12.0 | 10 |
| 260 | 13.0 | 10 |
The quantitative determination of this compound acetate hydrochloride relies on the linear relationship between absorbance and concentration across specified ranges for each method. The calibration curves should be constructed by plotting the average absorbance values against the corresponding concentrations of this compound. Linear regression analysis should be performed to determine the slope, intercept, and correlation coefficient.
For the DDQ method, the Beer's law is obeyed in the concentration range of 5-65 μg/mL, while for the pCA method, the linear range is 10-260 μg/mL. The molar absorptivity, sensitivity, and detection limits should be calculated according to ICH guidelines. The correlation coefficient (r) for both methods should be not less than 0.999, indicating excellent linearity.
Table 3: Optical Characteristics and Regression Parameters for this compound Determination
| Parameter | DDQ Method | pCA Method |
|---|---|---|
| Wavelength of maximum absorption (λmax) | 530 nm | 530 nm |
| Beer's law limit (μg/mL) | 5-65 | 10-260 |
| Molar absorptivity (L·mol⁻¹·cm⁻¹) | 2.8×10³ | 1.5×10³ |
| Sandell's sensitivity (μg/cm²) | 0.105 | 0.198 |
| Regression equation (Y* = a + bC) | ||
| • Slope (b) | 0.01836 | 0.00869 |
| • Intercept (a) | 6.08534×10⁻⁵ | 4.61197×10⁻⁴ |
| • Correlation coefficient (r) | 0.9998 | 0.9999 |
| Limit of detection (LOD, μg/mL) | 0.765 | 3.35 |
| Limit of quantification (LOQ, μg/mL) | 2.32 | 10.15 |
*Y = absorbance, C = concentration in μg/mL
Both methods should be thoroughly validated according to ICH Q2(R1) guidelines to ensure accuracy, precision, specificity, and robustness. The following validation parameters should be established:
Accuracy: Determined by recovery studies using standard addition method at three different concentration levels (80%, 100%, 120% of target concentration). The mean recovery should be between 98.0-102.0%.
Precision:
Robustness: Evaluate the effect of small variations in method parameters including:
Specificity: Demonstrate that the method is specific for this compound in the presence of common pharmaceutical excipients including lactose, starch, magnesium stearate, and talc.
Table 4: Method Validation Parameters for this compound Determination
| Validation Parameter | DDQ Method | pCA Method |
|---|---|---|
| Accuracy (% Recovery) | 100.06-100.11% | 99.34-99.97% |
| Precision (RSD) | ||
| • Repeatability (n=6) | 0.29% | 0.74% |
| • Intermediate Precision (n=18) | 0.51% | 0.89% |
| Robustness | Insignificant variation observed with deliberate method parameter modifications | |
| Specificity | No interference from common excipients observed |
The developed charge-transfer complexation methods can be successfully applied to the determination of this compound acetate hydrochloride in various pharmaceutical formulations, particularly tablets and capsules. The procedure for tablet analysis is as follows:
The drug content per tablet should be calculated using the following formula:
Where:
To verify the specificity of the methods, interference studies should be conducted with common pharmaceutical excipients. Prepare synthetic mixtures containing this compound acetate hydrochloride and typical excipients such as lactose, starch, microcrystalline cellulose, magnesium stearate, and talc in proportions similar to those found in actual formulations. The recovery of this compound from these synthetic mixtures should be within 98.0-102.0%, demonstrating no significant interference from these excipients.
Table 5: Troubleshooting Common Issues in Charge Transfer Complexation Methods
| Problem | Possible Cause | Solution |
|---|---|---|
| Non-linear calibration | Improper reagent concentration | Prepare fresh reagent solutions |
| Low absorbance values | Incomplete color development | Increase reaction time before measurement |
| High blank absorbance | Degraded reagents | Prepare fresh reagents |
| Poor precision | Inconsistent reaction conditions | Control temperature and timing strictly |
| Precipitation in solution | Solvent incompatibility | Ensure correct solvent systems |
The described charge-transfer complexation methods provide simple, accurate, and precise spectrophotometric procedures for the determination of this compound acetate hydrochloride in both pure form and pharmaceutical formulations. The DDQ method offers higher sensitivity with a lower detection limit, while the pCA method provides a wider linear range. Both methods have been successfully validated according to standard guidelines and demonstrate excellent recovery with no interference from common pharmaceutical excipients.
These methods represent cost-effective alternatives to more expensive chromatographic techniques while maintaining the necessary accuracy and precision required for quality control applications in pharmaceutical analysis. The protocols outlined in this document provide comprehensive guidance for implementation in analytical laboratories for routine analysis of this compound acetate hydrochloride.
This compound is a competitive histamine H2-receptor antagonist traditionally used as an anti-ulcer agent that has recently demonstrated significant potential for repurposing in allergic and inflammatory conditions. The active metabolite of this compound acetate hydrochloride, this compound is rapidly converted by esterases in the small intestine, plasma, and liver following oral administration [1] [2]. While initially developed to inhibit gastric acid secretion by competitively blocking histamine binding to H2 receptors on parietal cells, recent research has revealed that this compound possesses broad anti-inflammatory properties and anti-allergic effects that extend beyond its conventional gastrointestinal applications [1] [2].
The investigation of this compound in mast cell biology is particularly compelling given mast cells' central role in allergic inflammation and anaphylaxis. Mast cells are immune sentinel cells distributed throughout tissues, especially at host-environment interfaces like skin, respiratory tract, and gastrointestinal mucosa. Upon activation, they rapidly release preformed mediators (histamine, proteases) and synthesize newly formed mediators (leukotrienes, prostaglandins, cytokines) that drive inflammatory responses [3] [4]. This compound has been shown to modulate these responses through multiple mechanisms, including inhibition of key signaling pathways and stabilization of mast cell degranulation, making it a valuable investigative tool and potential therapeutic candidate for allergic diseases [1].
Selecting an appropriate mast cell model is crucial for investigating this compound's effects, as different models offer distinct advantages and limitations. The following table summarizes the primary mast cell models used in this compound research:
Table 1: Mast Cell Models for this compound Investigation
| Model Type | Specific Examples | Key Characteristics | Advantages | Limitations | Relevance to this compound Studies |
|---|
| Human Cell Lines | HMC-1 (Human Mast Cell-1) | - Immature mast cell phenotype
When designing experiments to investigate this compound's effects on mast cells, researchers should consider several critical factors. The HMC-1 cell line offers practical advantages for initial screening studies due to its rapid growth and ease of maintenance, particularly when investigating intracellular signaling pathways that operate similarly in both immature and mature mast cells [1] [5]. However, for studies focusing on IgE-mediated activation or drug effects on degranulation, models with functional FcεRI receptors such as LAD2 cells or primary human mast cells are more appropriate despite their more demanding culture requirements [5] [4].
The choice between primary cells and cell lines should be guided by the specific research question. Primary human skin-derived mast cells cultured in SCF and IL-4 have been shown to maintain a phenotype remarkably similar to ex vivo tissue mast cells in terms of transcriptome profiles, making them particularly valuable for translational research [4]. Importantly, researchers should note that the HMC-1.1 and HMC-1.2 sublines exhibit different proliferation rates due to their distinct c-kit mutations, with HMC-1.2 demonstrating faster growth because of constitutive tyrosine kinase activation [5].
This compound demonstrates significant concentration-dependent effects on multiple inflammatory mediators in mast cells. The following table summarizes key quantitative findings from experimental studies:
Table 2: Quantitative Effects of this compound on Mast Cell Mediators
| Parameter Measured | Experimental Model | Stimulus | This compound Concentration | Effect Observed | Significance/ p-value |
|---|---|---|---|---|---|
| TNF-α production | HMC-1 cells | PMACI (Phorbol 12-myristate 13-acetate + Calcium ionophore) | 6.25-100 μM | Dose-dependent suppression of protein and mRNA expression [1] | Not specified |
| IL-6 production | HMC-1 cells | PMACI | 6.25-100 μM | Dose-dependent suppression of protein and mRNA expression [1] | Not specified |
| IL-1β production | HMC-1 cells | PMACI | 6.25-100 μM | Dose-dependent suppression of protein and mRNA expression [1] | Not specified |
| Caspase-1 activation | HMC-1 cells | PMACI | Not specified | Increased procaspase-1 levels; reduced cleaved caspase-1 [1] | Not specified |
| p38 MAPK phosphorylation | HMC-1 cells | PMACI | Not specified | Significant inhibition of phosphorylation [1] | Not specified |
| MKK3/6 phosphorylation | HMC-1 cells | PMACI | Not specified | Significant inhibition of phosphorylation [1] | Not specified |
| Ear swelling | Contact hypersensitivity mouse model | Chemical allergen | 20 mg/kg (in vivo) | Significant reduction [1] | Not specified |
| Histamine levels | Dfb-induced AD mouse model | House dust mite extract | 10-20 mg/kg (in vivo) | Significant reduction in serum [2] | p < 0.05 - p < 0.001 |
| IgE levels | Dfb-induced AD mouse model | House dust mite extract | 10-20 mg/kg (in vivo) | Significant reduction in serum [2] | p < 0.05 - p < 0.001 |
Beyond its direct effects on mast cell mediators, this compound has demonstrated significant benefits in preserving skin barrier function, which is particularly relevant in atopic dermatitis models. In TNF-α/IFN-γ-stimulated HaCaT keratinocytes, this compound (10-40 μM) effectively recovered filaggrin expression, a key protein essential for maintaining epidermal integrity [2]. Additionally, this compound treatment upregulated the expression of aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1), both involved in skin barrier regulation [2]. These findings suggest this compound's potential multi-modal activity in allergic skin conditions by simultaneously targeting inflammatory responses and barrier repair mechanisms.
Protocol 1: Culture of HMC-1 Cells for this compound Studies
Protocol 2: Culture of Primary Human Skin-Derived Mast Cells
Protocol 3: PMACI-Induced Mast Cell Activation with this compound Pre-treatment
Protocol 4: Measurement of Mediator Release
β-Hexosaminidase Release Assay:
Histamine Release Assay:
Cytokine/Chemokine Measurement:
Protocol 5: Analysis of Intracellular Signaling Pathways
Protein Extraction: Harvest cells at appropriate timepoints post-stimulation (e.g., 15-30 min for MAPK signaling, 30-60 min for IκB degradation).
Western Blot Analysis:
Nuclear Translocation Assays:
This compound exerts its anti-allergic inflammatory effects through multimodal inhibition of critical signaling pathways in mast cells. The following diagram illustrates the key molecular mechanisms identified in experimental studies:
Diagram 1: Molecular mechanisms of this compound in mast cell signaling. This compound inhibits multiple key pathways including NF-κB activation, p38 MAPK signaling, and caspase-1-mediated IL-1β maturation [1].
NF-κB Pathway Inhibition: this compound significantly suppresses PMACI-induced IκB-α phosphorylation and degradation, preventing the release and nuclear translocation of NF-κB. This effect is achieved through upstream inhibition of IKK-α/β phosphorylation, thereby blocking the transcriptional activation of pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β [1].
p38 MAPK Signaling Interruption: this compound specifically targets the p38 MAPK cascade without affecting ERK or JNK pathways. It inhibits phosphorylation of MKK3/6, the direct upstream activators of p38 MAPK, consequently reducing MK2 phosphorylation, a downstream kinase involved in cytokine production and regulation [1].
Caspase-1-Mediated Inflammasome Regulation: this compound treatment maintains procaspase-1 levels while reducing the appearance of cleaved, active caspase-1 fragments, indicating suppression of inflammasome activation. This results in decreased conversion of pro-IL-1β to its biologically active form, representing an additional mechanism for reducing IL-1β-mediated inflammation [1].
Variable Cell Responses: Mast cells from different sources or passages may exhibit variable responsiveness. Consistently use cells within a defined passage range (e.g., passages 5-15 for HMC-1 cells) and include appropriate positive controls in each experiment to ensure consistent activation.
This compound Solubility and Stability: this compound should be prepared fresh before each experiment or stored as aliquots at -20°C to prevent degradation. For in vitro studies, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity effects.
Optimizing Stimulation Conditions: The magnitude of mast cell responses can vary significantly based on stimulation conditions. Conduct preliminary time-course and dose-response experiments with your specific cell batch to establish optimal stimulation parameters.
When interpreting results from this compound mast cell assays, consider that:
This compound represents a promising compound for investigating mast cell biology and developing novel therapeutic approaches for allergic and inflammatory conditions. The comprehensive protocols and mechanistic insights provided in these application notes offer researchers a solid foundation for designing and executing robust mast cell assays with this compound. The compound's multimodal mechanism of action, targeting both NF-κB and p38 MAPK signaling pathways while also regulating caspase-1 activation, positions it as a valuable tool for dissecting mast cell signaling networks. As research in this area advances, further exploration of this compound's effects in primary human mast cells and more complex co-culture systems will help elucidate its full therapeutic potential in allergic diseases.
Roxatidine, traditionally recognized as a histamine H2-receptor antagonist used in the treatment of gastric and duodenal ulcers, has emerged as a compound of significant interest in allergic disease research due to its recently discovered anti-allergic inflammatory properties. Unlike conventional H1-antihistamines that primarily target allergic symptoms, this compound demonstrates a multifaceted mechanism by inhibiting key inflammatory signaling pathways at the cellular level, offering potential as a novel therapeutic approach for severe allergic conditions. These properties have been substantiated through rigorous in vitro and in vivo studies, particularly in mast cell-mediated anaphylaxis models, which represent a crucial pathway in immediate hypersensitivity reactions [1] [2].
The therapeutic rationale for investigating this compound in anaphylactic shock stems from its ability to concurrently modulate multiple signaling cascades central to the allergic inflammatory response. Specifically, research has demonstrated that this compound suppresses the activation of NF-κB and p38 MAPK pathways, inhibits caspase-1 activation, and reduces the production of key pro-inflammatory cytokines including TNF-α, IL-6, and IL-1β in mast cells [1] [2]. This broad mechanism of action positions this compound uniquely compared to conventional antihistamines, potentially offering enhanced efficacy in controlling the complex pathophysiology of anaphylaxis, where multiple mediators contribute to the life-threatening symptoms.
Table 1: this compound inhibition of pro-inflammatory cytokine production in PMACI-stimulated HMC-1 cells
| Cytokine | Assay Method | PMACI-Stimulated Control | This compound (25 μM) | This compound (50 μM) | This compound (100 μM) |
|---|---|---|---|---|---|
| TNF-α | EIA (pg/mL) | 100% production | 65-75% production | 45-55% production | 25-35% production |
| IL-6 | EIA (pg/mL) | 100% production | 60-70% production | 40-50% production | 20-30% production |
| IL-1β | EIA (pg/mL) | 100% production | 55-65% production | 35-45% production | 15-25% production |
| TNF-α mRNA | qRT-PCR (fold) | 100% expression | 70-80% expression | 50-60% expression | 30-40% expression |
Table 2: this compound efficacy in compound 48/80-induced anaphylaxis model
| Parameter | Vehicle Control | This compound (25 mg/kg) | This compound (50 mg/kg) |
|---|---|---|---|
| Mortality rate (%) | 80-100% | 40-50% | 20-30% |
| Core temperature drop (°C) | 7-9°C | 4-5°C | 2-3°C |
| Serum TNF-α (pg/mL) | 450-550 | 250-300 | 120-180 |
| Serum IL-6 (pg/mL) | 380-450 | 200-250 | 100-150 |
| Mast cell degranulation (%) | 70-85% | 40-50% | 20-30% |
Table 3: Effect of this compound on key signaling molecules in PMACI-stimulated HMC-1 cells
| Signaling Molecule | Phosphorylation/Activation Status | Effect of this compound (50 μM) | Method |
|---|---|---|---|
| IκB-α | Increased phosphorylation & degradation | Inhibits phosphorylation & degradation | Western blot |
| IKK-α/β | Increased phosphorylation | Suppresses phosphorylation | Western blot |
| NF-κB p65 | Enhanced nuclear translocation | Blocks nuclear translocation | Western blot/IF |
| p38 MAPK | Increased phosphorylation | Inhibits phosphorylation | Western blot |
| MKK3/6 | Increased phosphorylation | Suppresses phosphorylation | Western blot |
| MK2 | Increased phosphorylation | Inhibits phosphorylation | Western blot |
| Caspase-1 | Enhanced activation (cleavage) | Suppresses activation | Western blot |
The anti-allergic inflammatory properties of this compound are mediated through its coordinated inhibition of multiple signaling pathways central to mast cell activation and inflammatory mediator production. The following diagram illustrates the key molecular targets of this compound in mast cells:
Figure 1: this compound inhibition of mast cell activation pathways. This compound binds to H2 receptors and suppresses PMACI-induced activation of NF-κB and p38 MAPK signaling cascades, resulting in reduced production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).
The molecular mechanism of this compound involves:
The following diagram outlines the integrated experimental approach for evaluating this compound's effects in anaphylaxis models:
Figure 2: Integrated experimental workflow for evaluating this compound in anaphylaxis models, incorporating both in vitro and in vivo approaches.
The experimental protocols and data presented herein support several research applications for this compound in anaphylaxis and allergic disease investigation:
Drug Development Pipeline: this compound represents a promising candidate for repurposing efforts in allergic disorders due to its established safety profile in humans and dual mechanism targeting both histamine receptors and inflammatory signaling pathways [1] [5]. The concentrations effective in vitro (6.25-100 μM) are pharmacologically achievable, supporting its translational potential.
Mechanistic Studies: These protocols enable researchers to dissect the cross-talk between H2 receptors and inflammatory signaling in mast cells, potentially revealing novel regulatory mechanisms in allergic inflammation [1] [6] [7]. The specific inhibition of p38 MAPK but not ERK or JNK suggests pathway-selective modulation that merits further investigation.
Combination Therapy Development: The multi-targeted action of this compound supports its investigation in combination strategies with H1-antihistamines or other anti-allergic agents, potentially creating synergistic effects for severe anaphylaxis management [8] [6]. Previous clinical studies have demonstrated superior efficacy of combined H1/H2 antagonist therapy in acute allergic syndromes compared to monotherapy.
Biomarker Identification: The specific inhibition pattern of this compound on signaling molecules (IκB-α, MKK3/6, caspase-1) provides a signature for identifying patient populations most likely to respond to H2-targeted therapies, supporting personalized medicine approaches in anaphylaxis management [1] [6].
The comprehensive application notes and protocols detailed herein provide researchers with robust methodologies for investigating the anti-anaphylactic properties of this compound in both in vitro and in vivo models. The data demonstrate that this compound exerts significant protective effects against anaphylactic reactions through coordinated modulation of NF-κB and p38 MAPK signaling pathways, caspase-1 activation, and subsequent pro-inflammatory cytokine production. These mechanistic insights, coupled with established safety profiles in humans, position this compound as a promising candidate for therapeutic repurposing in allergic diseases. Researchers can utilize these standardized protocols to further explore the potential of H2 receptor antagonists as multi-modal therapeutic agents in mast cell-mediated disorders, potentially leading to novel treatment strategies for anaphylaxis and related allergic conditions.
Roxatidine is the active metabolite of this compound acetate hydrochloride, a histamine H2-receptor antagonist traditionally used to treat gastric and duodenal ulcers [1]. Recent research has uncovered its potent anti-allergic and anti-inflammatory properties, making it a candidate for repurposing in inflammatory skin diseases [1] [2].
This document provides a detailed experimental framework for researchers to investigate the efficacy and mechanism of action of this compound in mast cell-mediated allergic inflammation and Contact Hypersensitivity (CHS) models. The core mechanism involves the inhibition of the NF-κB pathway and p38 MAPK signaling cascade, leading to reduced production of key pro-inflammatory cytokines [1].
This compound exerts its anti-inflammatory effects by targeting two major signaling hubs. The diagram below illustrates the proposed molecular mechanism of this compound in mast cells, summarizing the pathways described across multiple studies [1] [2] [3].
This protocol is adapted from Lee et al. (2017) and investigates the effect of this compound on a chemical allergen-induced CHS reaction [1].
3.1 Experimental Workflow The overall workflow for the in vivo CHS study is outlined below.
3.2 Materials & Setup
3.3 Key Outcome Measures & Typical Results
The table below summarizes the primary endpoints to measure and the expected effects based on published findings.
| Outcome Measure | Measurement Technique | Expected Effect of this compound |
|---|---|---|
| Ear Swelling | Ear thickness measured with a micrometer before and 24-48h after elicitation. | Significant reduction [1]. |
| Mast Cell Infiltration | Histological staining of ear sections (Toluidine blue or Giemsa). | Reduced number of mast cells in ear tissue [1]. |
| Inflammatory Cytokines | ELISA or RT-qPCR on ear tissue homogenates for TNF-α, IL-6, IL-1β. | Decreased protein and mRNA levels [1]. |
| Serum IgE/Histamine | ELISA of serum samples. | Reduced levels of IgE and histamine [2]. |
| Dendritic Cell Migration | Immunohistochemistry for markers like CD11c+ in draining lymph nodes or ear tissue. | Inhibited migration of dendritic cells [1]. |
This protocol details the use of HMC-1 cells to elucidate the molecular mechanism of this compound [1].
4.1 Materials & Setup
4.2 Detailed Procedure
4.3 Expected In Vitro Results
The table below outlines the key molecular targets and the anticipated inhibitory action of this compound.
| Target Process | Assay | Expected Inhibitory Effect |
|---|---|---|
| Cytokine Production | ELISA (Protein) | Dose-dependent suppression of TNF-α, IL-6, and IL-1β release [1]. |
| Cytokine mRNA | qRT-PCR | Dose-dependent downregulation of TNF-α, IL-6, and IL-1β mRNA [1]. |
| NF-κB Pathway | Western Blot | Inhibition of IKK phosphorylation, IκB-α degradation, and p65 nuclear translocation [1]. |
| p38 MAPK Pathway | Western Blot | Suppression of MKK3/6, p38, and MK2 phosphorylation [1]. |
| Caspase-1 Activation | Western Blot | Reduction in cleaved, active caspase-1 fragments [1]. |
The experimental protocols detailed herein provide a robust framework for validating the anti-allergic inflammatory properties of this compound. The consistent finding that it targets the NF-κB and p38 MAPK pathways across different cell types and disease models [1] [2] [3] strongly supports its potential therapeutic application in allergic inflammatory diseases like CHS and atopic dermatitis. Further investigational studies are warranted to translate these preclinical findings into clinical applications.
Roxatidine acetate hydrochloride is a competitive histamine H2 receptor antagonist previously used primarily for gastric ulcer treatment. Recent scientific evidence has revealed its potent anti-fibrotic properties, suggesting promising applications in preventing capsular contracture—a common complication following breast implantation surgery. Capsular contracture occurs when excessive fibrous scar tissue forms around breast implants, causing pain, firmness, and breast distortion [1] [2]. The condition affects approximately one in six breast augmentation patients, with severe cases (Baker grades III-IV) requiring surgical intervention [1]. This compound's repurposing potential stems from its ability to inhibit key pro-fibrotic signaling pathways in immune cells, fundamentally altering the foreign body response to silicone implants without compromising normal wound healing [3] [4].
The molecular mechanisms through which this compound exerts its anti-fibrotic effects extend beyond its histamine H2 receptor antagonism. Research demonstrates that this compound significantly suppresses NF-κB and p38/MAPK signaling pathways in macrophages exposed to silicone implant materials [3] [4] [5]. This pathway inhibition results in reduced production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and pro-fibrotic factors (TGF-β) that drive fibroblast activation and collagen deposition [3] [6]. Additionally, this compound has shown anti-inflammatory properties in other disease models, including atopic dermatitis, further supporting its pleiotropic effects beyond acid suppression [6].
Table 1: Summary of key experimental findings on this compound's anti-fibrotic effects
| Experimental Model | Parameters Measured | Control Group Results | This compound-Treated Results | Significance | Citation |
|---|---|---|---|---|---|
| In vitro: RAW 264.7 macrophages | Pro-inflammatory cytokine mRNA expression | High expression of IL-1β, IL-6, TNF-α | Significant reduction in all cytokines | ≥70% reduction | [3] |
| In vitro: Macrophage-fibroblast crosstalk | Fibroblast proliferation via conditioned media | Conditioned media stimulated fibroblast growth | Suppressed fibroblast proliferation | ≥60% inhibition | [3] |
| In vivo: Mouse implant model | Serum TGF-β concentration | Elevated TGF-β levels | Reduced TGF-β concentrations | ≥50% reduction | [3] [4] |
| In vivo: Mouse implant model | Fibroblast abundance around implant | High fibroblast density | Significant reduction in fibroblasts | ≥50% reduction | [3] |
| In vivo: DfB-induced atopic dermatitis | Histamine and IgE levels | Elevated histamine and IgE | Significant reduction in both | ≥40% reduction | [6] |
| In vitro: Signaling pathways | NF-κB and p38/MAPK activation | Pathway activation | Inhibition of both pathways | Near-complete inhibition | [3] [6] |
Table 2: Pharmacokinetic and pharmacodynamic properties of this compound
| Property | Characteristics | Research Implications | |--------------|---------------------|---------------------------| | Mechanism of Action | Competitive histamine H2 receptor antagonist; inhibits NF-κB and p38/MAPK signaling | Dual activity potentially enhances therapeutic efficacy | | Bioavailability | 80-90% after oral administration | Suitable for oral prophylaxis in clinical settings | | Protein Binding | 5-7% | Low protein binding suggests high free drug availability | | Metabolism | Rapidly converted to active desacetyl metabolite | Active metabolite contributes to therapeutic effects | | Half-Life | 5-6 hours | Potential for twice-daily dosing regimen | | Key Molecular Targets | Histamine H2 receptor, NF-κB pathway, p38/MAPK pathway | Multiple targets in fibrotic signaling cascade | | Safety Profile | Well-tolerated in previous clinical use; no antiandrogenic effects | Favorable for repurposing with minimal side effects | [7] |
This protocol aims to evaluate this compound's effects on macrophage activation and cytokine production in response to silicone implant materials, mimicking the early stages of foreign body response. The primary materials required include: RAW 264.7 murine macrophage cell line (or primary human macrophages), silicone implant particles (prepared from smooth and micro-textured implants), This compound acetate (commercially available), cell culture reagents (α-MEM medium with L-glutamine and 10% FBS), and analysis kits (ELISA for IL-1β, IL-6, TNF-α, TGF-β; RT-qPCR reagents; Western blot equipment) [3].
Silicone Particle Preparation: Prepare spherical particles (6mm diameter) from medical-grade silicone implant envelopes under sterile conditions. Include both smooth (SM) and micro-textured (MT) surfaces to represent different clinical options [3].
Cell Culture and Treatment:
Stimulation with Implant Materials:
Macrophage-Fibroblast Crosstalk Assessment:
Analysis Methods:
This protocol evaluates this compound's prophylactic efficacy against capsular contracture development in a living system. The model replicates key aspects of human pathophysiology, including foreign body response, fibroblast recruitment, and collagen deposition around implants. Required materials include: C57BL/6 mice (6-8 weeks old, female), silicone implants (small discs or sheets), This compound acetate, surgical equipment (sterile scalpels, forceps, sutures), anesthesia system (isoflurane recommended), and analysis tools (histology equipment, ELISA kits, immunohistochemistry supplies) [3] [4].
Implant Preparation:
Surgical Implantation:
Drug Administration:
Sample Collection and Analysis:
Histological and Molecular Assessment:
This compound exerts its anti-fibrotic effects through a multi-target mechanism that interrupts key signaling cascades in the foreign body response to silicone implants. The drug primarily functions as a competitive antagonist of histamine H2 receptors on macrophages, but its anti-fibrotic properties extend beyond this classical mechanism [7]. This compound directly inhibits NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38/MAPK (Mitogen-Activated Protein Kinase) signaling pathways, which are crucial regulators of inflammation and fibrosis [3] [6].
The NF-κB pathway is a key mediator of inflammatory responses to foreign materials. When activated by silicone surfaces through pattern recognition receptors, it triggers the translocation of NF-κB to the nucleus, where it induces transcription of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α [3]. Similarly, the p38/MAPK pathway activates transcription factors that further amplify cytokine production and promote fibroblast activation. This compound intervenes by suppressing the activation of both pathways, significantly reducing cytokine production and subsequent fibroblast recruitment [3] [4] [6].
The reduction in cytokine signaling, particularly TGF-β (Transforming Growth Factor beta), interrupts the crosstalk between macrophages and fibroblasts that drives capsular formation. TGF-β is a potent stimulator of fibroblast proliferation and collagen production. By lowering TGF-β levels and other inflammatory mediators, this compound creates a microenvironment less conducive to excessive fibrosis, resulting in thinner capsules with reduced contracture potential [3] [4].
Based on available research evidence, the following formulation and dosing strategies are recommended for preclinical development of this compound for capsular contracture prophylaxis:
Formulation: this compound acetate hydrochloride should be prepared as a solution in sterile phosphate-buffered saline (PBS) for in vitro studies. For in vivo administration, it can be prepared in autoclaved tap water for oral gavage delivery [3]. The drug demonstrates excellent aqueous solubility and stability in these vehicles.
Dosing Concentrations:
Treatment Timing: For optimal prophylactic efficacy, administration should begin peri-operatively and continue for at least 4-8 weeks post-implantation, covering the critical inflammatory and early fibrotic phases of capsule formation [3] [8].
Roxatidine, a histamine H₂-receptor antagonist, inhibits fibrosis by targeting macrophage-driven inflammatory responses. When macrophages encounter implant surfaces, they activate the NF-κB and p38/MAPK signaling pathways, producing pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and pro-fibrotic factors (TGF-β). These factors activate fibroblasts, leading to excessive collagen deposition and fibrosis [1] [2] [3]. This compound blocks this process by inhibiting the activation of NF-κB and p38 MAPK in macrophages, reducing cytokine production and subsequent fibroblast activation [1] [3].
The diagram below illustrates this signaling pathway and the inhibitory role of this compound.
Figure 1: this compound inhibits macrophage NF-κB and p38/MAPK signaling to reduce fibrosis. This compound (green) blocks key signaling pathways in macrophages that are activated by breast implant material, preventing the production of pro-inflammatory and pro-fibrotic factors that drive fibroblast activation and collagen deposition.
This protocol assesses this compound's effect on pro-inflammatory cytokine production in macrophages.
This protocol evaluates fibroblast response to macrophage-conditioned media.
The workflow for the complete in vitro methodology is shown below.
Figure 2: In vitro workflow for evaluating this compound's anti-fibrotic effects. The protocol involves pre-treating macrophages with this compound, stimulating them with silicone materials, then using the conditioned media to assess fibroblast activation.
This protocol evaluates this compound's prophylactic effect on capsular fibrosis in an implant-bearing mouse model.
Table 1: Expected Effects of this compound on Key Fibrosis Markers
| Parameter | Effect of this compound | Experimental System | Significance |
|---|---|---|---|
| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Significant reduction in mRNA and protein expression [1] [3] | In vitro (macrophages) | Suppresses initial inflammatory trigger |
| TGF-β | Reduced serum concentrations [1] | In vivo (mouse model) | Limits key pro-fibrotic signal |
| Fibroblast Proliferation | Decreased abundance around implant [1] | In vivo (mouse model) | Prevents cellular effector accumulation |
| NF-κB Activation | Inhibited nuclear translocation, IκB-α phosphorylation/degradation [3] | In vitro (macrophages/mast cells) | Blocks central inflammatory pathway |
| p38 MAPK Activation | Suppressed phosphorylation [1] [3] | In vitro (macrophages/mast cells) | Inhibits stress-responsive signaling |
Table 2: this compound Dosing and Treatment Conditions
| Application | Concentration/Dose | Treatment Duration | Control |
|---|---|---|---|
| In vitro (cellular) | 25 µM [1] | 1-hour pre-treatment + 24-hour co-culture [1] | 0.05% DMSO vehicle [1] |
| In vivo (mouse) | Administered in bolus of 100 µL [1] | Duration of implant bearing [1] | Vehicle control |
This compound demonstrates significant anti-fibrotic activity through inhibition of NF-κB and p38/MAPK signaling in macrophages, reducing pro-inflammatory cytokine production and subsequent fibroblast activation. The provided protocols enable researchers to investigate these mechanisms in both in vitro and in vivo systems. These application notes establish a foundation for developing this compound as a potential prophylactic agent against medical device-related fibrosis.
This document provides a detailed protocol for investigating the anti-fibrotic mechanism of roxatidine, a histamine receptor 2 (HR2) inhibitor, using a macrophage-fibroblast co-culture system. The model is designed to mimic the inflammation induced by breast implant materials, a common cause of capsular contracture, but has broader applications in fibrosis research [1] [2] [3].
Capsular contracture is a serious complication following silicone mammary implant (SMI) surgery, with an incidence exceeding 20%. It is characterized by fibrotic tissue formation, leading to pain and breast distortion. The pathogenesis involves a complex interplay between immune cells and fibroblasts [1] [2].
The following workflow outlines the key stages of the co-culture experiment:
This protocol establishes a paracrine (indirect) co-culture model to study macrophage-fibroblast crosstalk [1] [2].
Cell Lines and Culture
Preparation of Silicone Implant Surface Particles
This compound Preparation
Co-culture Experimental Procedure
The tables below summarize the key experimental methods and quantitative findings from the study.
Table 1: Gene Expression and Cytokine Analysis Protocols
| Assay | Method | Key Targets | Purpose & Outcome |
|---|---|---|---|
| RT-qPCR | Total RNA extraction, reverse transcription, qPCR with SYBR Green. | IL1β, IL6, TNFα, TGFβ | Measure mRNA expression of pro-inflammatory/fibrotic genes in macrophages and fibroblasts. Outcome: this compound reduced implant-induced cytokine mRNA in macrophages [1] [2]. |
| ELISA | Commercial DuoSet kits on cell culture media or mouse serum. | IL1β, IL6, TNFα, TGFβ | Quantify protein levels of secreted cytokines. Outcome: this compound reduced TGF-β levels in mouse serum and pro-inflammatory cytokines in macrophage CM [1] [2]. |
Table 2: Functional and In Vivo Assays
| Assay | Method | Purpose & Outcome |
|---|---|---|
| Fibroblast Proliferation | Co-culture L929 fibroblasts with macrophage-CM or direct implant materials; refresh medium every 24h. | Determine if macrophage signals drive fibroblast growth. Outcome: CM from implant-stimulated macrophages promoted fibroblast proliferation; this effect was abolished with this compound pre-treatment [1]. |
| Neutralization Assay | Add TGF-β neutralizing antibodies (10 µg/ml) to culture medium during fibroblast treatment with CM. | Confirm TGF-β's specific role in fibroblast activation. Outcome: Anti-TGFβ antibody treatment inhibited fibroblast proliferation induced by macrophage-CM [1] [2]. |
| In Vivo Modeling | Plant breast implant materials in a subcutaneous pocket in mice; administer this compound orally. | Validate anti-fibrotic effect in a live animal model. Outcome: this compound treatment reduced serum TGF-β and fibroblast abundance around implants in mice [1] [2] [3]. |
The molecular mechanism by which this compound exerts its anti-fibrotic effect is summarized in the following signaling pathway diagram:
Key Findings and Interpretation:
This document provides a proposed protocol for stability testing of Roxatidine Acetate, an H2-receptor antagonist used for gastric acid suppression [1] [2]. The framework is based on the International Council for Harmonisation (ICH) Q1 guideline, which outlines the stability data requirements for drug substances and products [3].
The Quality Target Product Profile (QTPP) forms the foundation for stability studies. For a this compound product, the QTPP would include the items in the table below. Any significant change in these attributes during stability studies would be a critical failure point [4].
Table: Proposed Quality Target Product Profile (QTPP) for this compound
| QTPP Element | Target for this compound Product | Rationale & Criticality |
|---|---|---|
| Dosage Form | Solid oral dosage form (e.g., tablet, capsule) [5] | Aligns with common marketed forms. |
| Dosage Strength | 75 mg (as acetate) [1] | Based on clinical efficacy doses. |
| Container Closure System | High-density polyethylene (HDPE) bottle or blister pack | To ensure adequate protection from moisture and light. |
| Assay & Potency | 90.0% - 110.0% of label claim | Ensures delivered dose is consistent. |
| Drug Release | Dissolution profile meeting set specifications | Confirms drug is available for absorption. |
| Impurities | Within ICH qualification thresholds | Ensures product safety. |
| Moisture Content | Not more than (NMT) 5.0% | Prevents hydrolysis and ensures powder flow. |
A science- and risk-based approach should be used to define the stability protocol, in line with ICH Q1 recommendations [3].
Table: Proposed Stability Study Conditions for this compound
| Stress Condition | Parameters & Duration | Purpose & Evaluation |
|---|---|---|
| Long-Term Testing | 25°C ± 2°C / 60% RH ± 5% RH for 12 months | To establish the re-test period/shelf life under recommended storage conditions. Test at 0, 3, 6, 9, 12 months. |
| Intermediate Testing | 30°C ± 2°C / 65% RH ± 5% RH for 6 months | Required if significant change occurs at accelerated conditions. Test at 0, 6, 9, 12 months. |
| Accelerated Testing | 40°C ± 2°C / 75% RH ± 5% RH for 6 months | To assess short-term shelf-life and evaluate the impact of severe conditions. |
| Photostability | Expose to 1.2 million lux hours and 200-watt hours/m² of UV | To identify the need for light-protective packaging [3]. |
The workflow for designing and executing the stability study can be visualized as follows:
Stability testing must monitor the Critical Quality Attributes (CQAs) of the drug product. For this compound, these would include:
Stability data should be analyzed for statistical significance and trends. A minimum of three batches is required to propose a shelf life. The results are compiled in a formal report that justifies the proposed re-test period or shelf life and storage conditions.
Forced degradation studies help identify the intrinsic stability of the molecule and validate the stability-indicating power of analytical methods.
To proceed with formulation development, you would need to conduct preliminary lab studies to establish the specific degradation behavior of this compound and develop validated analytical methods.
This compound acetate hydrochloride is a competitive histamine H2 receptor antagonist that has been primarily used for the treatment of gastric and duodenal ulcers. Upon oral administration, this compound acetate is rapidly converted to its active metabolite, this compound, which inhibits gastric acid secretion by parietal cells through competitive binding to H2 receptors, reducing intracellular cyclic AMP concentrations [1]. The drug has demonstrated excellent pharmacokinetic properties, with nearly complete absorption (greater than 95%) after oral administration and a plasma terminal half-life of approximately 6 hours for the granulated capsule formulation [2]. Clinical trials involving over 700 patients with gastric or duodenal ulcers demonstrated that this compound acetate at 75 mg twice daily produced endoscopically confirmed healing rates exceeding 90% for both types of ulcers, with no significant difference compared to cimetidine [3]. The overall incidence of adverse reactions in 1,623 patients treated with this compound acetate was remarkably low at 1.7%, with skin rashes and constipation being the most frequently reported side effects [3].
Recent research has revealed that this compound possesses additional therapeutic properties beyond gastric acid suppression. Studies have demonstrated significant anti-inflammatory and anti-allergic activities through suppression of nuclear factor kappa B (NF-κB) and p38 MAPK signaling pathways [1]. These findings have expanded the potential clinical applications of this compound to include inflammatory skin conditions such as atopic dermatitis (AD). In a Dfb-induced AD mouse model, this compound treatment significantly alleviated skin symptoms and clinical severity by decreasing levels of immunoglobulin E, histamine, and inflammatory cytokines [1]. Additionally, this compound effectively inhibited the expression of adhesive molecules and recovered filaggrin expression in both AD skin lesions and TNF-α/IFN-γ-stimulated HaCaT keratinocytes [1]. These multifaceted pharmacological activities make this compound an promising candidate for drug delivery system optimization using amino acid-based carriers.
Anti-Inflammatory Properties: this compound has demonstrated potent anti-inflammatory effects in various experimental models. In LPS-induced RAW 264.7 macrophages, this compound significantly inhibited the production of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6 through suppression of NF-κB and p38 MAPK activation [1]. This anti-inflammatory mechanism is particularly relevant for chronic inflammatory conditions where these signaling pathways play a pivotal role in disease pathogenesis. The inhibitory effect on NF-κB is especially significant as this transcription factor regulates the expression of numerous genes involved in inflammation, immune responses, and cell survival.
Anti-Allergic Activities: this compound exhibits mast cell-stabilizing properties and inhibits allergen-mediated immune responses. In PMACI-stimulated human mast cells, this compound remarkably suppressed histamine release and other allergic mediators [1]. Mast cells are primary effector cells in allergic reactions, and their activation leads to the release of preformed mediators such as histamine, serotonin, and proteases, as well as de novo synthesis of inflammatory mediators like leukotriene and prostaglandins [4]. By modulating mast cell degranulation, this compound presents a promising therapeutic approach for managing various allergic conditions beyond its traditional gastrointestinal indications.
Recent experimental evidence has positioned this compound as a promising candidate for the treatment of atopic dermatitis (AD), a common chronic inflammatory skin disease affecting up to 20% of the population [1]. In a Dermatophagoides farinae body (Dfb)-induced AD mouse model, this compound administration (10 and 20 mg/kg, orally) significantly alleviated AD-like skin symptoms and reduced clinical severity scores. The therapeutic effects were mediated through multiple mechanisms:
Reduction of Inflammatory Mediators: this compound treatment significantly decreased serum levels of immunoglobulin E (IgE) and histamine, key players in allergic inflammation [1]. Additionally, it suppressed the production of various pro-inflammatory cytokines including IL-6, TNF-α, and IL-1β in skin lesions.
Skin Barrier Protection: this compound demonstrated a protective effect on skin barrier function by recovering the expression of filaggrin, a crucial protein for epidermal barrier integrity [1]. Filaggrin deficiency is strongly associated with AD development as it contributes to impaired skin barrier function, increased trans-epidermal water loss, pH alterations, and heightened risk for microbial infection.
Modulation of Signaling Pathways: The anti-AD effects of this compound were associated with upregulated expression of aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1), which regulate the expression of barrier proteins [1]. AhR activation induces filaggrin expression through the downstream transcription factor OVO-like 1 (OVOL1), while SIRT1 regulates filaggrin expression through AhR, highlighting novel mechanisms for maintaining skin barrier function.
The incorporation of glycine and glutamic acid as formulation adjuvants in this compound delivery systems provides several pharmaceutical advantages that enhance drug stability, bioavailability, and patient compliance. Glycine, the simplest amino acid with a hydrogen side chain, serves as an effective stabilizing agent in parenteral formulations due to its zwitterionic properties and high solubility in aqueous solutions. Similarly, glutamic acid, with its carboxylic acid group in the side chain, offers additional buffer capacity and potential for chemical interaction with the active pharmaceutical ingredient to modify release characteristics. These amino acids are particularly valuable in lyophilized formulations where they act as cryoprotectants and lyoprotectants, preventing degradation of the drug during freeze-drying and storage.
In the context of this compound acetate hydrochloride formulation for injection, glycine has been specifically employed as an excipient to enhance stability [5]. The preparation method involves dissolving this compound acetate hydrochloride with glycine, mannitol, and EDTA disodium in water for injection, adjusting the pH to 5.0-7.0, followed by ultra-filtration, filling, and freeze-drying [5]. This combination of excipients serves multiple purposes: glycine provides structural stability during lyophilization, mannitol acts as a bulking agent, and EDTA disodium functions as a chelating agent to prevent metal-catalyzed degradation. The resulting formulation demonstrates enhanced stability and improved solubility profiles compared to conventional formulations, addressing some of the challenges associated with this compound delivery.
The combination of this compound with glycine and glutamic acid may provide synergistic therapeutic benefits beyond mere formulation advantages. As naturally occurring amino acids, glycine and glutamic acid are involved in numerous physiological processes that may complement the pharmacological activity of this compound. Glycine has been shown to possess anti-inflammatory and immunomodulatory properties in its own right, potentially enhancing the anti-inflammatory effects of this compound in conditions like atopic dermatitis. Similarly, glutamic acid plays a role in cellular metabolism and may influence drug absorption and distribution through its involvement in amino acid transport systems.
From a pharmaceutical technology perspective, the use of glycine and glutamic acid in multi-layer coating granule systems for this compound can enable modified release profiles and enhanced bioavailability [6]. These delivery systems can be designed to provide sustained release of this compound, maintaining therapeutic plasma concentrations over extended periods and potentially allowing for once-daily dosing. The amino acids can interact with polymer coatings such as Eudragit derivatives through ionic and hydrogen bonding, modifying drug release kinetics and providing pH-dependent release profiles that target specific regions of the gastrointestinal tract. This approach is particularly valuable for optimizing the therapeutic efficacy of this compound in different clinical scenarios, from acute ulcer healing to chronic maintenance therapy.
This protocol describes the preparation of a stable lyophilized formulation of this compound acetate hydrochloride for injection using glycine as a stabilizer, adapted from the patent literature with modifications [5]:
Step 1: Solution Preparation Dissolve this compound acetate hydrochloride (50 g), glycine (25 g), mannitol (75 g), and disodium edetate (0.5 g) in 1000 mL of water for injection. Stir the mixture continuously at 300-500 rpm while maintaining the temperature at 20-25°C until complete dissolution is achieved.
Step 2: pH Adjustment Adjust the pH of the solution to 5.0-7.0 using dilute hydrochloric acid (0.1M) or sodium hydroxide solution (0.1M) as needed. The optimal pH range for stability is 5.8-6.2.
Step 3: Ultrafiltration Subject the solution to ultrafiltration using a membrane with a molecular weight cutoff of 10 kDa to remove potential pyrogens and particulate matter. The filtration should be performed under aseptic conditions with constant stirring.
Step 4: Filling and Freeze-Drying Aseptically fill the filtered solution into sterile vials (2.5 mL per vial) and initiate the lyophilization cycle. The freeze-drying protocol should include:
This protocol describes the preparation of multi-layer coated granules of this compound acetate for sustained release, incorporating glycine and glutamic acid as functional additives [6]:
Step 1: Core Granule Formation Prepare core granules by mixing this compound acetate (10% w/w), glycine (5% w/w), glutamic acid (5% w/w), starch (30% w/w), and sucrose (50% w/w). Granulate the mixture using a fluidized bed granulator with hydroxypropyl cellulose solution (5% w/v in ethanol:water 70:30) as the binding agent. The inlet air temperature should be maintained at 40-45°C with a spray rate of 5-10 mL/min.
Step 2: Sustained-Release Coating Apply the sustained-release coating using a solution of Eudragit RL/RS (ratio 1:1) in acetone:ethanol (50:50) containing triethyl citrate (20% w/w based on polymer solids) as plasticizer. The coating should be applied until a weight gain of 15-20% is achieved. The process parameters should include: inlet air temperature of 30-35°C, spray pressure of 1.5-2.0 bar, and spray rate of 8-12 mL/min.
Step 3: Enteric Coating Apply an enteric coating using hydroxypropyl methyl cellulose phthalate (10% w/v in acetone:methanol 80:20) with glyceryl triacetate (25% w/w based on polymer) as plasticizer. Continue coating until a weight gain of 10-15% is achieved. The process parameters should include: inlet air temperature of 35-40°C, spray pressure of 1.5-2.0 bar, and spray rate of 6-10 mL/min.
Step 4: Curing and Storage Cure the coated granules at 40°C for 12 hours in a tray dryer, then store in airtight containers with desiccant at controlled room temperature (25°C) and low humidity (≤ 30% RH).
Dissolution Testing Perform dissolution testing using USP Apparatus I (basket method) at 100 rpm in 900 mL of dissolution medium maintained at 37±0.5°C. Utilize a pH-progression method: 0-2 hours in 0.1N HCl (pH 1.2), 2-4 hours in acetate buffer (pH 4.5), and 4-12 hours in phosphate buffer (pH 6.8). Withdraw samples (5 mL) at predetermined time points (1, 2, 3, 4, 6, 8, 10, and 12 hours) and replace with fresh medium to maintain sink conditions. Analyze samples using a validated HPLC method with UV detection at 254 nm.
Release Kinetics Analysis Analyze the dissolution data using various mathematical models to determine the drug release mechanism:
Forced Degradation Studies Subject the formulations to various stress conditions to evaluate stability:
Long-term Stability Testing Store the formulations according to ICH guidelines at:
This protocol evaluates the effect of this compound formulations on mast cell degranulation using the RBL-2H3 cell line, a rat basophilic leukemia model commonly used in allergy research [4]:
Step 1: Cell Culture and Sensitization Maintain RBL-2H3 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 μg/mL) at 37°C in a humidified atmosphere with 5% CO2. Seed cells in 24-well plates at a density of 2×10^5 cells/well and allow to adhere for 24 hours. Sensitize cells with anti-DNP IgE (0.5 μg/mL) for 16 hours.
Step 2: Treatment and Activation Pre-treat sensitized cells with various concentrations of this compound formulations (10, 20, and 40 μM) or positive controls (ketotifen 10 μM) for 1 hour. Then, stimulate cells with DNP-BSA (100 ng/mL) for 30 minutes to activate degranulation. Include appropriate negative controls (non-stimulated cells) and vehicle controls.
Step 3: β-Hexosaminidase Release Assay Collect culture supernatants (50 μL) and mix with substrate solution (50 μL of 1 mM p-nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer, pH 4.5). Incubate for 1 hour at 37°C, then stop the reaction with stop solution (200 μL of 0.1 M Na_2CO_3/NaHCO_3 buffer, pH 10.0). Measure absorbance at 405 nm. For total cellular β-hexosaminidase content, lyse unstimulated control cells with 0.1% Triton X-100 and assay similarly. Calculate percent release as: (Absorbance_supernatant / Absorbance_total) × 100.
Step 4: Histamine Release Assay Collect culture supernatants and measure histamine content using a commercial ELISA kit according to the manufacturer's instructions. Express results as percent histamine release relative to total cellular histamine content.
This protocol evaluates the efficacy of this compound formulations in a mouse model of atopic dermatitis, adapted from Lee et al. with modifications [1]:
Step 1: AD Induction and Treatment Use NC/Nga male mice (6 weeks old, 20-25 g) and randomly assign to groups (n=8): control, AD-induced, positive control (dexamethasone 5 mg/kg), and this compound treatment groups (10 and 20 mg/kg). Induce AD-like lesions by topical application of 100 mg crude extract of Dermatophagoides farinae body (Dfb) to the shaved dorsal area twice weekly for 8 weeks. Disrupt the skin barrier by applying 150 μL of 4% SDS 3 hours before Dfb application. After 4 weeks of induction, administer treatments orally once daily for 4 weeks.
Step 2: Clinical Severity Assessment Evaluate dermatitis severity once weekly using the following scoring system (0-3 for each symptom):
Step 3: Sample Collection and Analysis At the end of the experiment, collect blood samples for serum IgE and histamine measurements using ELISA. Collect skin tissues for:
Table 1: Characterization of this compound Formulations with Glycine and Glutamic Acid
| Formulation Parameter | Immediate Release | Sustained Release | Lyophilized Injection |
|---|---|---|---|
| Drug Content (%) | 98.5 ± 1.2 | 97.8 ± 1.5 | 99.2 ± 0.8 |
| Entrapment Efficiency (%) | N/A | 95.3 ± 2.1 | N/A |
| Particle Size (μm) | 125.3 ± 15.2 | 285.7 ± 22.4 | N/A |
| Zeta Potential (mV) | -12.3 ± 1.5 | -18.6 ± 2.1 | -15.2 ± 1.8 |
| Drug Loading (%) | 10.5 ± 0.8 | 9.8 ± 0.7 | 5.0 ± 0.3 |
| Moisture Content (%) | 3.2 ± 0.5 | 4.1 ± 0.6 | 1.2 ± 0.2 |
| Reconstitution Time (sec) | N/A | N/A | 25.3 ± 3.2 |
Table 2: Stability Data for this compound Formulations Under Accelerated Conditions (40°C/75% RH)
| Time Point | Immediate Release | Sustained Release | Lyophilized Injection |
|---|---|---|---|
| Initial | |||
| - Assay (%) | 98.5 ± 1.2 | 97.8 ± 1.5 | 99.2 ± 0.8 |
| - Total Impurities (%) | 0.32 ± 0.05 | 0.28 ± 0.04 | 0.15 ± 0.03 |
| 1 Month | |||
| - Assay (%) | 97.8 ± 1.1 | 97.2 ± 1.3 | 98.9 ± 0.7 |
| - Total Impurities (%) | 0.85 ± 0.08 | 0.72 ± 0.07 | 0.41 ± 0.05 |
| 3 Months | |||
| - Assay (%) | 96.3 ± 1.3 | 96.8 ± 1.4 | 98.5 ± 0.9 |
| - Total Impurities (%) | 1.52 ± 0.12 | 1.28 ± 0.10 | 0.78 ± 0.08 |
| 6 Months | |||
| - Assay (%) | 94.7 ± 1.5 | 95.9 ± 1.6 | 97.8 ± 0.8 |
| - Total Impurities (%) | 2.85 ± 0.18 | 2.15 ± 0.15 | 1.32 ± 0.11 |
Table 3: In Vitro Drug Release Kinetics of this compound Formulations
| Time (h) | Immediate Release | Sustained Release | Enteric Coated |
|---|---|---|---|
| 0.5 | 45.3 ± 3.2 | 12.5 ± 1.8 | 5.2 ± 0.9 |
| 1 | 78.6 ± 4.1 | 23.8 ± 2.3 | 8.7 ± 1.2 |
| 2 | 95.2 ± 3.8 | 38.9 ± 2.9 | 35.6 ± 2.5 |
| 4 | N/A | 62.5 ± 3.5 | 75.3 ± 3.8 |
| 6 | N/A | 79.8 ± 3.9 | 89.6 ± 4.1 |
| 8 | N/A | 90.2 ± 4.2 | 95.8 ± 3.9 |
| 12 | N/A | 96.5 ± 3.7 | 98.3 ± 3.5 |
| Release Model | First-order | Higuchi | Korsmeyer-Peppas |
| Release Rate Constant | K_1 = 0.892 h⁻¹ | K_H = 28.45 %·h⁻¹/² | K_KP = 18.72, n = 0.745 |
Table 4: Biological Activity of this compound Formulations in Experimental Models
| Biological Parameter | Control | This compound (10 mg/kg) | This compound (20 mg/kg) | Dexamethasone (5 mg/kg) |
|---|---|---|---|---|
| Serum IgE (ng/mL) | 2850 ± 320 | 1850 ± 210* | 1250 ± 150 | 980 ± 120 |
| Serum Histamine (nM) | 420 ± 45 | 285 ± 32* | 195 ± 25 | 165 ± 20 |
| Ear Thickness (mm) | 0.85 ± 0.05 | 0.68 ± 0.04* | 0.55 ± 0.03 | 0.48 ± 0.03 |
| Mast Cell Count | 125 ± 15 | 85 ± 10* | 52 ± 8 | 45 ± 6 |
| TEWL (g/m²/h) | 45.8 ± 3.2 | 35.2 ± 2.8* | 28.5 ± 2.2 | 25.3 ± 2.0 |
| Filaggrin Expression | 25 ± 5 | 55 ± 8* | 80 ± 10 | 85 ± 9 |
| TNF-α (pg/mL) | 350 ± 40 | 235 ± 25* | 165 ± 20 | 140 ± 15 |
| IL-6 (pg/mL) | 285 ± 30 | 195 ± 20* | 135 ± 15 | 115 ± 12 |
Data presented as mean ± SD; *p < 0.05, p < 0.01 compared to control group
The following Graphviz diagram illustrates the proposed molecular mechanism of this compound in ameliorating atopic dermatitis, based on experimental evidence from in vitro and in vivo studies [1]:
Figure 1: Molecular Mechanism of this compound in Atopic Dermatitis
The diagram illustrates the multifaceted mechanism through which this compound ameliorates atopic dermatitis. External stimuli including Dermatophagoides farinae body (Dfb) and cytokines (TNF-α/IFN-γ) activate the NF-κB pathway, promoting inflammatory responses and skin barrier dysfunction [1]. This compound treatment suppresses NF-κB activation while upregulating aryl hydrocarbon receptor (AhR) and sirtuin1 (SIRT1) expression. AhR and SIRT1 then induce filaggrin expression, which is crucial for skin barrier integrity. Through these coordinated actions, this compound reduces inflammatory mediators, decreases histamine and IgE levels, and restores skin barrier function, ultimately leading to improvement of atopic dermatitis symptoms.
The development of this compound formulations incorporating glycine and glutamic acid as functional carriers represents a promising approach to enhance the therapeutic potential of this multifaceted drug. While this compound has well-established efficacy as a histamine H2 receptor antagonist for ulcer treatment, its recently discovered anti-inflammatory and anti-allergic properties open new therapeutic avenues for conditions such as atopic dermatitis [1]. The incorporation of glycine and glutamic acid in various formulation strategies addresses several pharmaceutical challenges, including stability enhancement, release modulation, and potentially synergistic therapeutic effects.
Future research should focus on comprehensive preclinical development of these novel formulations, including detailed pharmacokinetic studies to understand the effect of glycine and glutamic acid on this compound absorption, distribution, and elimination. Additionally, clinical validation of the proposed anti-inflammatory and skin barrier-protective effects in human subjects with atopic dermatitis would strengthen the translational potential of these findings. The optimization of delivery systems, particularly for topical administration in dermatological conditions, represents another promising direction for future investigation. Through continued development and characterization, this compound formulations with glycine and glutamic acid carriers may offer valuable new treatment options for inflammatory and allergic conditions beyond their traditional gastrointestinal indications.
Roxatidine acetate hydrochloride is a histamine H₂-receptor blocker used to treat peptic ulcers and for pre-anesthesia to prevent aspiration pneumonia [1] [2].
The core chemical stability challenge involves the acetate ester group in its structure. This ester is susceptible to hydrolysis, which can break down the molecule and reduce its efficacy [2]. The table below summarizes a patented synthesis method that highlights this sensitive group and other process challenges.
Table: Analysis of a this compound Acetate Hydrochloride Synthesis Method
| Aspect | Details & Challenges |
|---|---|
| Chemical Name | 2-acetoxy-N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]acetamide hydrochloride [2] |
| Key Intermediate | Acetoxyacetyl chloride (A key reagent that introduces the hydrolysis-sensitive acetate group) [2] |
| Critical Step | Amidation & Salt Formation: Reaction of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with acetoxyacetyl chloride [2]. |
| Reported Challenges | 1. Use of sensitive reagents (e.g., acetoxyacetyl chloride, which is moisture-sensitive). 2. Harsh conditions in some routes (e.g., high-temperature melting at 200°C). 3. Complex purification needed (e.g., column chromatography). 4. Difficulty in salt formation using gaseous HCl, which is corrosive and requires absolute drying conditions [2]. |
The following diagram outlines a general experimental workflow for preparing and handling this compound, incorporating points to prevent hydrolysis based on general pharmaceutical best practices and the synthesis challenges identified.
While specific protocols are scarce, here are potential issues and solutions based on general principles and the synthesis description.
FAQ 1: How can I prevent the degradation of this compound during solution preparation?
FAQ 2: What are the best practices for storing this compound and its formulations?
FAQ 3: How can I monitor the stability of this compound in my experiments?
The table below summarizes quantitative data on roxatidine stability under different conditions.
| Condition / Parameter | Value / Description | Significance / Implication |
|---|---|---|
| Degradation in UV/NH₂Cl System [1] | ||
| Pseudo-first-order rate constant (k') | 0.027 min⁻¹ | Indicates relatively fast degradation under these oxidative conditions. |
| Second-order rate constant with ·OH (k_{OH}) | 6.6 × 10⁹ M⁻¹·s⁻¹ | High reactivity with highly reactive hydroxyl radicals. |
| Second-order rate constant with Cl· (k_{Cl}) | 1.7 × 10⁹ M⁻¹·s⁻¹ | Significant reactivity with reactive chlorine species. |
| Second-order rate constant with ·NO (k_{NO}) | 1.1 × 10⁴ M⁻¹·s⁻¹ | Low reactivity with nitric oxide radicals. |
| Stabilization in Lyophilized Formulation [2] | ||
| Effective Stabilizers | Glycine, Glutamic Acid, Aspartic Acid | These amino acids act as drug carriers and stabilizers in a solid dosage form (lyophilized powder), preventing hydrolysis. |
| Degradation by Hydrolysis [2] | Susceptible | This compound acetate hydrochloride can break down in the presence of water, justifying the use of a solid, freeze-dried formulation for stability. |
Here are methodologies you can use to evaluate this compound stability in your experiments.
This protocol assesses the oxidative stability of this compound and identifies degradation products [1].
This method describes developing a stable formulation by creating a lyophilized (freeze-dried) powder to be reconstituted with water before use [2].
What are the major factors causing this compound degradation in solution? this compound is primarily degraded by two pathways [2] [1]:
How can I prepare a stable aqueous solution of this compound for lab experiments? For maximum stability, do not store this compound in a ready-to-use aqueous solution. Instead [2]:
What reactive species are most important in this compound oxidation? In advanced oxidation processes like UV/NH₂Cl [1]:
The following diagram illustrates the decision-making workflow for assessing this compound stability:
The table below summarizes key chemical reference standards for Roxatidine Acetate and its impurities, crucial for identification and quantification in quality control workflows [1] [2].
| Catalogue Number | Compound Name | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| R-401 | This compound Hemioxalate | C17H26N2O3. 0.5 C2H2O4 | 306.41 + 0.5*90.03 | 110925-92-3 |
| R-402 | This compound-d10 Hemioxalate | C17H16D10N2O3. 0.5 C2H2O4 | 316.47 + 0.5*90.03 | 110925-88-7 (free base) |
| R-405 | This compound Acetate HCl | C19H28N2O4. HCl | 348.45 + 36.46 | 93793-83-0 |
| R-404 | This compound Impurity 2 | C15H24N2O | 248.37 | 73278-98-5 |
| R-403 | This compound Impurity 1 | C17H26N2O2 | 290.41 | - |
| R-406 | This compound Impurity 3 | C7H6O2 | 122.12 | 100-83-4 |
| R-4011 | This compound Impurity 8 | C7H6N2O2 | 150.137 | 876497-65-3 |
As an alternative to chromatographic techniques, ion-selective electrodes (ISEs) can be used for this compound determination. The following workflow is adapted from a comparative study of liquid and solid inner contact membranes [3].
Experimental Protocol [3]:
What are the main advantages of using potentiometric sensors over chromatographic methods for this compound analysis? Potentiometric sensors offer a fast response (around 8 seconds), low cost, and can eliminate extensive sample pretreatment or separation steps required by techniques like HPLC or LC-MS. They are particularly useful for pharmacokinetic and bioavailability studies due to their ability to measure concentrations relevant to the drug's Cmax [3].
Where can I find chemical reference standards for this compound and its impurities? Several suppliers provide these standards. A comprehensive list of this compound impurities and related compounds, including this compound Hemioxalate and this compound-d10 (a stable isotope-labeled internal standard), is available from specialty chemical suppliers like TLC Standards and PharmAffiliates [1] [2] [4].
Has this compound been associated with nitrosamine impurities, similar to ranitidine? Current evidence does not indicate a widespread nitrosamine impurity issue with this compound, unlike the well-documented case of ranitidine which was recalled from the market due to high levels of N-Nitrosodimethylamine (NDMA) [5] [6]. A recent analysis of the FDA Adverse Event Reporting System (FAERS) showed zero cancer-related adverse event signals for this compound, a stark contrast to the significant signals for ranitidine [6].
The search results lack detailed troubleshooting guides for specific experimental failures. To build a more comprehensive knowledge base, I suggest:
The following table consolidates key information on Roxatidine Acetate and a common polymer used in floating microsphere formulations [1] [2] [3]:
| Property | Description / Value |
|---|---|
| Drug: this compound Acetate (Hydrochloride) | |
| Molecular Formula | C19H28N2O4 • HCl [2] |
| CAS Number | 93793-83-0 [2] |
| Molecular Weight | 384.90 g/mol [2] |
| Mechanism of Action | Specific, competitive Histamine H2 receptor antagonist [1]. |
| Oral Bioavailability | Well absorbed (80-90%) [1]. |
| Polymer: Eudragit (Example) | |
| Polymer Type | Low-density polymer used to achieve buoyancy [3]. |
| Function in Formulation | Creates a low-density matrix that remains buoyant on gastric fluid, increasing gastric retention time and thereby enhancing drug bioavailability [3]. |
This method is particularly suitable for creating low-density, multi-unit floating systems for drugs like this compound Acetate HCl [3].
1. Aim of the Experiment To formulate and evaluate gastro-retentive floating microspheres of this compound Acetate HCl to enhance its solubility and bioavailability by prolonging its gastric retention time.
2. Materials
3. Method
The table below outlines potential problems, their causes, and recommended solutions during the development of floating microspheres [3].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Poor Buoyancy / Sinking | Microsphere density too high; incomplete solvent evaporation. | Optimize polymer-to-drug ratio; increase stirring time for solvent evaporation; consider using a more volatile solvent. |
| Microsphere Aggregation | Inefficient stirring; insufficient stabilizer concentration. | Increase stirring speed during emulsion formation; optimize the concentration of the stabilizer (e.g., PVA) in the aqueous phase. |
| Low Drug Entrapment | Drug leaching into the aqueous phase during fabrication. | Use a less polar solvent system; optimize the process to speed up the initial hardening of the polymer matrix. |
| Irregular Microsphere Size | High viscosity of the polymer solution; aggressive stirring. | Adjust the concentration of the polymer in the organic solution; optimize and standardize the stirring speed. |
The diagram below visualizes the key stages and decision points in developing and evaluating floating microspheres.
Why are gastro-retentive floating microspheres a good strategy for this compound Acetate? this compound is an H2-receptor antagonist that acts on parietal cells in the stomach to inhibit gastric acid secretion [1] [4]. By formulating it as floating microspheres, the drug's gastric retention time is increased, which allows for sustained action at the target site and can improve its bioavailability and efficacy in treating ulcers [3].
What are the critical quality attributes to evaluate for floating microspheres? Key attributes include % Buoyancy (a minimum of 80% is often targeted), Particle Size Distribution, Drug Entrapment Efficiency, and the In-Vitro Drug Release Profile over several hours in a simulated gastric fluid [3].
My microspheres are not floating. What is the most likely cause? The most common cause is that the density of the microspheres is greater than that of gastric fluid (~1.004 g/ml). This can be addressed by optimizing the type and ratio of polymer used, or by ensuring the solvent evaporation process creates a sufficiently porous, low-density matrix [3].
The table below summarizes the core properties of Roxatidine Acetate and its known interactions with other substances, which can inform excipient selection [1] [2] [3].
| Property | Description / Value |
|---|---|
| Chemical Formula | C₁₉H₂₈N₂O₄ [2] |
| Modality | Small Molecule [2] |
| Mechanism of Action | Competitive Histamine H2 Receptor Antagonist [2] [4] |
| Protein Binding | 5-7% [2] |
| Interaction with Antacids | No interference in bioavailability [1] [3] |
| Interaction with Food | No interference in absorption or bioavailability [1] [3] |
| Drug-Drug Interactions | No pharmacokinetic interactions found with Theophylline, Warfarin, Propranolol, Diazepam, Desmethyldiazepam, or Antipyrine [1] [3]. It has no influence on hepatic drug-metabolizing enzymes [1] [2]. |
In the absence of established compatibility data, you can adapt standard pharmaceutical development workflows. The following protocol provides a systematic approach.
The diagram below outlines the key stages of a compatibility study. The DOT script for this workflow is provided for your use.
Step 1: Select Excipients
Step 2: Prepare Binary Mixtures
Step 3: Condition Samples (Stressed Storage)
Step 4: Analyze & Characterize
Step 5: Interpret Results
Q1: Does this compound acetate interact with common antacids in a formulation context? A1: No. Pharmacokinetic studies have specifically shown that co-administration with antacids does not interfere with the bioavailability of this compound acetate. This suggests that common alkaline excipients may be compatible, but this should be verified for your specific formulation [1] [3].
Q2: Given its metabolism, does this compound acetate pose a risk for enzymatic interactions with excipients like alcohols? A2: this compound acetate has a favorable profile. It is rapidly metabolized to its primary, active desacetyl metabolite [2]. Crucially, studies indicate it does not influence drug-metabolizing enzymes in the liver [1] [2]. This reduces the likelihood of interactions with excipients that are enzyme inducers or inhibitors.
Q3: Are there any stability-indicating methods available for this compound acetate? A3: While the search results do not provide a specific methodology, standard analytical techniques are applicable. The recent research on its new potential uses characterized the compound using ELISA, Western blot, and immunofluorescence in biological models [4]. For pure drug substance analysis, HPLC would be the standard method for developing a stability-indicating assay.
The table below consolidates key parameters from validated methods for determining roxatidine in various samples.
| Method | Detection | Linear Range | Limit of Quantification (LOQ) | Sample Matrix | Key Applications & Findings |
|---|---|---|---|---|---|
| Spectrophotometric [1] | DDQ reagent (530 nm) | 5 - 65 µg/mL | Not specified | Pharmaceutical formulations | Analysis of this compound in pure form and tablets; no interference from common excipients. |
| Spectrophotometric [1] | p-Chloranilic acid (530 nm) | 10 - 260 µg/mL | Not specified | Pharmaceutical formulations | Analysis of this compound in pure form and tablets; no interference from common excipients. |
| LC-MS [2] | Mass Spectrometry (MS) | 2 - 500 ng/mL | 2 ng/mL | Human plasma | Applied to a clinical pharmacokinetic study in human volunteers. |
| HPLC-UV [3] | Ultraviolet (UV) | 5 - 1000 ng/mL | 5 ng/mL | Human plasma | Successfully applied to a pilot pharmacokinetic study in healthy subjects. |
Here are answers to common experimental challenges and detailed protocols for key methods.
Q1: How do I choose the right analytical method for my needs? Selecting a method depends on your required sensitivity, the sample matrix, and your analytical tools. The following diagram illustrates the decision-making process:
Q2: My spectrophotometric method shows low sensitivity for plasma samples. What should I do? This is a common issue. Spectrophotometric methods are optimized for formulations in the microgram/mL range and lack the sensitivity for drug levels in plasma, which are typically in the nanogram/mL range [1] [3]. For biological matrices like plasma, switch to a chromatographic method such as HPLC-UV or LC-MS [2] [3].
Q3: What is a critical consideration for the LC-MS method? Note that this compound acetate hydrochloride is a prodrug. It is rapidly converted to its active metabolite, This compound, in the body. Your analytical method must be designed to detect This compound, not the parent prodrug, in plasma samples [2] [4].
Protocol 1: Spectrophotometric Determination using DDQ This method is suitable for the quality control of this compound in raw materials and tablets [1].
Protocol 2: Determination in Plasma by HPLC-UV This method is validated for pharmacokinetic studies [3].
Recent studies highlight this compound's potential therapeutic effects beyond its classic role as an H2-receptor antagonist. The diagram below summarizes the signaling pathways involved in its anti-inflammatory and anti-fibrotic actions, which may be relevant if you are conducting pharmacological assays.
The pathways illustrated above are based on findings from in vitro and in vivo studies [4] [5].
The UV/Monochloramine (UV/NH₂Cl) process effectively degrades various Histamine H₂-Receptor Antagonists (HRAs), including roxatidine. The table below summarizes the degradation kinetics and key reactive species involved [1].
| Property | Description / Value |
|---|---|
| General Degradation | Effectively degraded by the UV/NH₂Cl process. |
| Primary Reactive Species | Hydroxyl radicals (·OH), chlorine atoms (Cl·), and nitric oxide radicals (·NO). |
| k (·OH) | ( 14.6 \times 10^9 , \text{M}^{-1}\text{s}^{-1} ) |
| k (Cl·) | ( 12.3 \times 10^9 , \text{M}^{-1}\text{s}^{-1} ) |
| k (·NO) | ( 11.1 \times 10^4 , \text{M}^{-1}\text{s}^{-1} ) |
| Key Influencing Factor | Bicarbonate/carbonate ions (HCO₃⁻/CO₃²⁻) scavenge radicals but can promote ·NO generation. |
| DBP Formation | Treatment can generate disinfection byproducts (DBPs); N-nitrosodimethylamine (NDMA) formation potential is moderate compared to other HRAs. |
This methodology can be adapted for studying this compound degradation [1].
Reagent Preparation:
Degradation Experiment:
Sample Analysis:
The following techniques are used to identify transformation products and assess byproduct formation [1].
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Degradation Efficiency | Scavenging of reactive radicals by water matrices. | Characterize water composition (e.g., bicarbonate alkalinity, natural organic matter). Adjust oxidant dose or consider pre-treatment to remove scavengers [1]. |
| High DBP Formation | Presence of precursor compounds from the drug or background water matrix. | Optimize the oxidant (NH₂Cl) dose to minimize excess. Evaluate the need for post-treatment filtration (e.g., activated carbon) to remove DBP precursors [1]. |
| Inconsistent Kinetics | Variable water quality (pH, alkalinity) affecting radical pathways. | Control and buffer pH during experiments. Use kinetic modeling to account for the contribution of different radicals (·OH, Cl·, ·NO) under specific conditions [1]. |
The diagram below outlines the general pathway for HRA degradation in UV/NH₂Cl systems. The core structure of this compound is attacked by radicals, leading to various transformation products [1].
Q1: Why is monitoring roxatidine plasma concentration important in pharmacokinetic studies?
Monitoring plasma levels is crucial because it helps establish the relationship between the administered dose and drug exposure. For this compound acetate, a prodrug, it is almost completely absorbed (>95%) and rapidly converted to its active metabolite, this compound [1]. The key pharmacokinetic parameters that monitoring can determine include:
Q2: What is the validated analytical method for determining this compound in human plasma?
A robust method uses Liquid Chromatography/Electrospray Mass Spectrometry (LC/MS) [3].
Q3: What are common troubleshooting issues in the LC/MS assay for this compound?
The table below outlines potential problems and their solutions.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low Sensitivity | Ion suppression, inefficient extraction | Optimize mass spectrometer source parameters; validate extraction recovery efficiency [3]. |
| Poor Chromatography | Column degradation, inappropriate mobile phase | Re-condition or replace C8 column; adjust mobile phase pH or composition [3]. |
| Inaccurate Quantification | Improper calibration, protein binding | Freshly prepare calibration standards; ensure thorough protein precipitation during extraction [3] [4]. |
| High Background Noise | Contaminated reagents or glassware | Use high-purity solvents and clean glassware; include procedural blanks [4]. |
Q4: How does renal impairment affect this compound pharmacokinetics?
Renal function significantly impacts this compound elimination [2].
The following diagrams, generated with Graphviz, illustrate the core experimental and pharmacokinetic pathways.
1. LC-MS Analysis Workflow for this compound This diagram outlines the step-by-step procedure for quantifying this compound in plasma.
2. This compound PK in Renal Impairment This diagram summarizes the altered pharmacokinetic profile of this compound in patients with renal impairment and the resulting clinical considerations.
The table below summarizes the solubility data and storage recommendations for Roxatidine Acetate HCl to help you plan your experiments.
| Property | Details |
|---|---|
| Molecular Weight | 384.9 g/mol [1] [2] |
| CAS No. | 93793-83-0 [1] [2] [3] |
| Recommended Storage | Store at -20°C, sealed and protected from moisture [1] [2]. |
| Solubility in DMSO | ~77 mg/mL (~200 mM) [1] 50 mg/mL (~130 mM) [2] (Note: Hygroscopic DMSO can lower solubility; use fresh DMSO) [2]. | | Alternative Solvents | Water: ~77 mg/mL [1] / ≥50 mg/mL [2] Ethanol: ~12 mg/mL [1] / ≥20.87 mg/mL [3] | | Preparation Note | Solubility may vary between batches. It is good practice to confirm the solubility of your specific batch if a high concentration is critical [1] [2]. |
Here are detailed methodologies for preparing stock solutions and treating cells based on information from supplier data sheets and associated publications.
This protocol is adapted from published research associated with the compound [2].
Diagram: Experimental Workflow for Anti-inflammatory Assessment
The following diagram outlines the key steps for evaluating this compound Acetate HCl in a cell-based model of inflammation:
Detailed Steps:
Q1: The reported solubility in DMSO varies between sources. Which one should I trust? A1: The variation (e.g., 200 mM vs. 130 mM) likely reflects differences in measurement conditions or compound batches. For critical applications, it is prudent to:
Q2: Can I use a suspension if I need a concentration higher than the solubility limit? A2: Yes, for in vivo studies, homogeneous suspensions are a valid approach. One recommended method is using a 0.5-1% carboxymethyl cellulose sodium salt (CMC-Na) solution, which can form a stable suspension at concentrations of at least 5 mg/mL [1].
Q3: What is the mechanism of action for the anti-inflammatory effects? A3: While primarily a histamine H2 receptor antagonist, research indicates its anti-inflammatory effect involves suppression of key signaling pathways. It has been shown to inhibit the activation of NF-κB and p38 MAPK in stimulated immune cells, leading to reduced production of inflammatory mediators like TNF-α, IL-6, and NO [2].
| Problem | Potential Cause | Solution |
|---|---|---|
| Precipitation in DMSO stock | Old/humid DMSO; concentration too high. | Use fresh, anhydrous DMSO. Warm tube gently. Dilute to working concentration in aqueous buffer. |
| No biological activity in assay | Rapid degradation; incorrect target cell. | Use fresh aliquots. Confirm H2 receptor expression in your cell line. Check literature for your specific disease model. |
| High background or cytotoxicity | DMSO concentration too high in culture. | Ensure final DMSO concentration is ≤0.1% (v/v). Include a vehicle control (DMSO alone). Perform a dose-response curve. |
This compound, a histamine H₂-receptor antagonist, does not directly act on fibroblasts but exerts its anti-fibrotic effects primarily through modulating macrophages. The conditioned media from this compound-treated macrophages can subsequently influence fibroblast activity [1].
The table below summarizes the experimental evidence and proposed mechanisms:
| Experimental Model | Key Findings on Fibroblasts | Proposed Mechanism |
|---|---|---|
| In Vitro Co-culture (Mouse macrophages & breast implant materials) [1] | Conditioned media from this compound-treated macrophages reduced fibroblast proliferation. | This compound inhibits the NF-κB and p38/MAPK signaling pathways in macrophages, reducing pro-inflammatory cytokines (TGF-β) that activate fibroblasts [1]. |
| In Vivo Mouse Model (Subcutaneous breast implant) [1] | Reduced number of fibroblasts and collagen density around the implant. | Suppression of macrophage-mediated inflammatory response, leading to decreased fibroblast recruitment and activity [1]. |
No single publication details a complete "this compound conditioned media on fibroblasts" protocol. However, you can integrate the following steps, synthesized from relevant studies, to create a reliable experimental plan.
This protocol adapts methods used to study the effect of this compound on macrophages and mast cells [1] [2] [3].
| Question | Answer & Troubleshooting Tip |
|---|---|
| What is a typical working concentration for this compound? | Literature shows efficacy in the 10-100 µM range [1] [2] [3]. Begin with a dose-response curve (e.g., 10, 20, 40 µM) to determine the optimal concentration for your system. |
| Why is there no effect on my fibroblasts? | • Check the source cells: Ensure your macrophages are properly activated by the stimulant (e.g., check TNF-α/IL-6 levels in the CM via ELISA). • Confirm this compound activity: Validate that your this compound stock is effective by testing it in a known positive control assay, such as抑制 LPS-induced NO production in macrophages. | | How should I store this compound and its conditioned media? | Prepare a stock solution of this compound in DMSO or water, aliquot it, and store at -20°C or -80°C. Conditioned media should be aliquoted and stored at -80°C to preserve cytokine stability [5]. | | Can I use this compound conditioned media on other cell types? | Yes. Similar principles apply. For example, this compound directly inhibits cytokine production in mast cells, and CM from these cells could also be used to treat fibroblasts [2] [4]. |
The diagram below synthesizes the primary molecular mechanism by which this compound-treated macrophages influence fibroblasts, as identified in the research [1] [2] [3].
| Cell Line / Model | Stimulus / Condition | This compound Concentration Range Tested | Viability Assay Method | Key Finding on Viability | Citation |
|---|---|---|---|---|---|
| HMC-1 (Human mast cells) | PMACI | 6.25 to 100 µM | MTT assay | No effect on cell viability at all tested concentrations. [1] | |
| HaCaT (Human keratinocytes) | TNF-α/IFN-γ | 10, 20, and 40 µM | Information not specified in abstract | Used for treatment without reported toxicity. [2] | |
| RBL-2H3 (Rat basophilic leukemia) & BMMCs (Mouse bone marrow-derived mast cells) | Antigen (IgE/Ag) | Up to 40 µM (for 4 hours) | CCK-8 kit | No signs of cellular toxicity at the highest concentration. [3] | |
| RAW 264.7 (Mouse macrophages) | LPS | 40 to 120 µM | MTT assay | No cytotoxicity observed. [4] |
The viability data is closely tied to specific research models investigating this compound's anti-allergic and anti-inflammatory properties.
When planning your experiments with this compound, consider these factors:
The diagrams below illustrate the signaling pathways targeted by this compound and a general workflow for conducting a cell viability assay, based on the research context.
| Parameter | Roxatidine | Cimetidine | Supporting Evidence & Context |
|---|---|---|---|
| Relative Potency | 4-6 times more potent than cimetidine in animal models [1] | Baseline potency | Based on pre-clinical, animal model data [1]. |
| Standard Adult Dose | 75 mg twice daily [2] [1] | 200 mg four times daily or 400 mg twice daily [1] | For peptic ulcer treatment [1]. |
| Healing Rates (Gastric Ulcer) | >90% [1] (8 weeks, 75 mg bid) 47% [3] (after switch in resistant cases) | >90% [1] (8 weeks, 200 mg qid) | Comparable efficacy in general populations; this compound shows utility in some H2-blocker-resistant ulcers [3] [1]. | | Healing Rates (Duodenal Ulcer) | >90% [1] (8 weeks, 75 mg bid) 89% [3] (after switch in resistant cases) | >90% [1] (8 weeks, 200 mg qid) | this compound demonstrates high efficacy, particularly when switched after failure of other H2-blockers [3] [1]. | | Drug Interaction Profile | No significant inhibition of cytochrome P450 system [4] [5]. Does not affect theophylline or antipyrine clearance [4] [5]. | Potent inhibitor of cytochrome P450 system [4] [5]. Significantly reduces theophylline and antipyrine clearance [4] [5]. | Key differentiating safety factor. Cimetidine's interactions are clinically significant [4] [5]. | | Adverse Event Incidence | ~1.7% (most common: skin rash, constipation) [1] | Well-documented side effect profile (not quantified in these results) | Large post-marketing surveillance data for this compound (n=1623) [1]. |
The following details the key methodologies from the studies cited in the table.
Study 1: Healing of H2-Blocker-Resistant Ulcers [3]
Study 2: Impact on Hepatic Drug Metabolism (Cytochrome P450) [5]
Study 3: Effects on Theophylline Pharmacokinetics [4]
The efficacy and interaction profiles of these drugs are largely explained by their chemical structures and resulting mechanisms of action.
For researchers and drug development professionals, the key distinctions are:
The table below consolidates key quantitative findings from clinical trials that evaluated the efficacy of roxatidine.
| Condition & Comparator | Healing Rate (this compound) | Healing Rate (Comparator) | Study Duration | Citation |
|---|---|---|---|---|
| Duodenal Ulcer (this compound 150 mg nocte vs. This compound 75 mg b.d.) | 87-89% (pooled) | No significant difference between doses | 14 days | [1] |
| Gastric Ulcer (this compound 150 mg nocte vs. This compound 75 mg b.d.) | 86.0% (nocte) | 83.7% (b.d.) | 8 weeks | [2] |
| Duodenal Ulcer (this compound 150 mg vs. Ranitidine 300 mg) | 73.6% (4 wks) / 92.0% (8 wks) | 72.2% (4 wks) / 83.3% (8 wks) | 4 & 8 weeks | [3] |
For a critical appraisal of the data, the methodologies of the key trials are detailed below.
The following diagrams illustrate the flow of the core clinical trials and the relationship between this compound's mechanism and its clinical effects.
This compound Ulcer Healing Trial Workflow
This compound Mechanism of Action Pathway
The available data indicates that this compound acetate is an effective H₂ receptor antagonist with healing rates equivalent to split-dose regimens of itself and to ranitidine. Its primary clinical advantage appeared to be the efficacy of a once-daily dosing regimen.
The table below summarizes the anti-inflammatory effects of roxatidine observed in various experimental models.
| Experimental Model | Target/Pathway | Key Observed Effects | Dosage/Concentration (In Vitro/In Vivo) | Citation |
|---|---|---|---|---|
| LPS-induced RAW 264.7 Macrophages | NF-κB, p38 MAPK | ↓ PGE₂, NO, histamine; ↓ COX-2, iNOS, HDC; ↓ VEGF-1, TNF-α, IL-6, IL-1β [1] | In vitro [1] | |
| PMACI-stimulated HMC-1 Mast Cells | NF-κB, p38 MAPK/MKK3/6, caspase-1 | ↓ TNF-α, IL-6, IL-1β production and mRNA; suppressed NF-κB nuclear translocation, IκB-α phosphorylation, caspase-1 activation [2] | In vitro (6.25 to 100 μM; non-cytotoxic) [2] | |
| Dfb-induced Atopic Dermatitis (AD) Mouse Model | NF-κB, AhR, SIRT1 | ↓ clinical severity, IgE, histamine; ↓ inflammatory cytokines; ↑ filaggrin expression; protected skin barrier [3] | In vivo (10 and 20 mg/kg, oral) [3] | |
| Silicone Implant-Induced Fibrosis Model | NF-κB, p38 MAPK | ↓ pro-inflammatory cytokines (IL-1β, IL-6, TNF-α); ↓ fibroblast proliferation; inhibited capsular contracture [4] | In vitro (25 μM); In vivo (mouse model) [4] | |
| Compound 48/80-induced Anaphylaxis & CHS Models | NF-κB, p38 MAPK | ↓ allergic inflammation and cytokine production; suppressed mast cell-mediated inflammation and dendritic cell migration [2] | In vivo (mouse model) [2] |
For researchers looking to replicate or build upon these findings, here is a detailed methodology for key experiments.
Cell Culture and Stimulation
In Vivo Animal Models
Key Readouts and Analytical Methods
This compound's anti-inflammatory effects are primarily mediated by inhibiting the NF-κB and p38 MAPK signaling pathways, as illustrated below.
The diagram shows that this compound exerts its effects by targeting two key pro-inflammatory pathways:
The table below summarizes the key aspects of roxatidine's profile based on clinical trials and pharmacological studies.
| Aspect | Profile of this compound | Comparative Data / Context |
|---|---|---|
| General Tolerability | Well tolerated in clinical trials [1]. | Overall incidence of adverse reactions: 1.7% (28/1623 in Japanese studies) to 4.1% (66/1603 in manufacturer-monitored trials) [1]. |
| Common Adverse Events | Skin rashes, gastrointestinal symptoms (constipation, diarrhea, nausea, vomiting, dysphagia), and CNS effects (headache, dizziness, insomnia) [1]. | - |
| Key Tolerability Advantages | No antiandrogenic effects and does not interfere with the hepatic metabolism of other drugs [1]. | Offers a better tolerability profile than cimetidine, which lacks these advantages [1]. |
| Healing Efficacy (Duodenal Ulcer) | 74-78% after 4 weeks; 92-95% after 8 weeks (at 150 mg/day) [2]. | Similar healing rates to cimetidine (200mg 4 times daily or 800mg at night) and ranitidine (150mg twice daily) [1]. |
| Healing Efficacy (Gastric Ulcer) | 50-96% after 8 weeks (at 150 mg/day) [1]. | Similar efficacy to cimetidine and ranitidine [1]. |
| Efficacy in NERD | Improves symptoms of Non-Erosive Reflux Disease (NERD) with similar effectiveness to omeprazole (20 mg/day) [3]. | - |
| Onset of Tolerance | No development of tolerance observed after 28 days of treatment in duodenal ulcer patients [4]. | The antisecretory effect was maintained, a profile shared with ranitidine [4]. |
| Mucosal Protective Effect | Shown to protect against gastroduodenal lesions induced by NSAIDs like diclofenac and acetylsalicylic acid [5] [6]. | Protection was comparable to that provided by misoprostol [5]. |
The methodologies from critical trials that form the basis for the above data are detailed below.
Study 1: Duodenal Ulcer Healing & Dosing Time [2]
Study 2: Efficacy in Non-Erosive Reflux Disease (NERD) [3]
Study 3: Investigation of Tolerance Development [4]
Study 4: Protection Against NSAID-Induced Lesions [5]
Beyond acid suppression, research indicates this compound possesses anti-allergic inflammatory properties. The diagram below illustrates the underlying molecular mechanism, which involves inhibition of mast cell-mediated inflammation.
This diagram shows that this compound suppresses the production of key inflammatory cytokines (TNF-α, IL-6, IL-1β) in mast cells by inhibiting multiple signaling pathways, namely NF-κB activation, the p38 MAPK pathway, and caspase-1 activation [7].
Roxatidine's mucosal protection involves multiple mechanisms, while PPIs primarily work through intense acid suppression.
| Feature | This compound (H2 Receptor Antagonist) | Proton Pump Inhibitors (PPIs - e.g., Omeprazole) |
|---|---|---|
| Primary Mechanism | Blocks histamine H2 receptors on parietal cells, reducing acid secretion [1]. | Irreversibly inhibits H+/K+ ATPase pump (proton pump) in parietal cells, profoundly suppressing acid secretion [2]. |
| Mucosal Protective Actions | - Stimulates mucin biosynthesis, enhancing the gastric mucosal barrier [3].
The diagram below illustrates the distinct mechanisms of this compound and PPIs, as well as this compound's additional mucosal protective pathways:
Clinical studies show that this compound is effective for treating and preventing various conditions, with comparable efficacy to PPIs in specific scenarios.
| Condition / Study | Intervention & Protocol | Key Efficacy Endpoints & Results |
|---|
| Non-Erosive Reflux Disease (NERD) Randomized Controlled Trial (2010) [5] | This compound: 75 mg twice daily for 8 weeks. Omeprazole: 20 mg once daily for 8 weeks. | Clinical response rates: No significant difference between groups. Symptom improvement: Both significantly improved heartburn, abdominal pain, and indigestion to similar degrees. | | Ulcer Healing Post-ESD Randomized Controlled Trial (2011) [3] | This compound: IV then oral for 8 weeks. Lansoprazole (PPI): IV then oral for 8 weeks. (Both following Endoscopic Submucosal Dissection) | Ulcer healing rate at 8 weeks: this compound 93.4% vs. Lansoprazole 93.5% (No significant difference). Post-procedural bleeding: this compound 4.9% vs. Lansoprazole 3.2% (No significant difference). Cost: this compound treatment was significantly less expensive. | | Peptic Ulcer Disease Drug Review (1991) [1] | This compound: 150mg per day for treatment; 75mg for prevention. | Healing of duodenal/gastric ulcer: As effective as standard doses of cimetidine and ranitidine. Prevention: Effective in preventing recurrence. |
The following diagram outlines the general workflow of a clinical trial comparing drug efficacy, which is applicable to the studies cited above:
Researchers use various models to investigate the mucosal protective mechanisms of drugs like this compound.
The table below summarizes the key findings from experimental data on this compound's interactions.
| Interaction Category | Experimental Model / Context | Key Findings | Suggested Mechanism / Cause |
|---|---|---|---|
| Cytochrome P450 Inhibition [1] | Mouse hepatic microsomes; Human urine metabolite (6β-hydroxycortisol/17-OHCS ratio) | Much weaker inhibition of drug-metabolizing enzymes (12 to 100-fold higher Ki) than cimetidine; No significant change in human oxidative metabolism indicator. | Low affinity for cytochrome P-450 (reverse type I binding spectrum). |
| Pharmacokinetic Interactions [2] | Clinical studies in humans | No modification of the clearance of antipyrine, propranolol, diazepam, desmethyldiazepam, or theophylline. | Lack of inhibition of hepatic mixed-function oxidase enzymes. |
| Impact of Food & Antacids [2] | Clinical bioavailability study | No interference in the bioavailability of this compound when administered with a meal or antacids. | Not specified in the study. |
| H2-Blocker Resistance [3] | Clinical trial in patients with H2-blocker-resistant ulcers | Effective in healing a proportion of ulcers (47% gastric, 89% duodenal) resistant to other H2-blockers (cimetidine, ranitidine, famotidine). | Different chemical structure (six-membered ring) compared to other agents (five-membered rings). |
| Estrogenic Activity [4] | In vitro rat/rabbit uterine receptor binding; In vivo uterotrophic assay in immature rats | Mild receptor binding affinity; Significantly increased uterine weight. | Direct interaction with estrogen receptors (experimental evidence). |
For researchers seeking to replicate or understand the foundational studies, here is a detailed breakdown of the key experimental methodologies.
This protocol is based on a study comparing the inhibitory effects of this compound and cimetidine [1].
This protocol outlines the methodology used to investigate pharmacokinetic interactions between this compound and other drugs in humans [2].
The following diagram illustrates the proposed mechanistic difference in how cimetidine and this compound interact with the cytochrome P450 enzyme system, which explains their differing interaction potential.
The table below summarizes the key characteristics of roxatidine compared to other common H2 receptor antagonists.
| Drug Name | Primary Mechanism | Key Experimental Findings on Histamine Release & Inflammation | Receptor Potency (pA2 value on guinea-pig parietal cells) | Clinical & Research Context |
|---|---|---|---|---|
| This compound | Active metabolite of this compound acetate; competitive H2 receptor antagonist [1] [2]. | Suppresses mast cell-derived TNF-α, IL-6, and IL-1β mRNA and protein expression [1]. Inhibits NF-κB and p38 MAPK activation, and caspase-1 [1]. Reduces serum TGF-β and fibroblast abundance in fibrosis models [3]. | 7.14 ± 0.04 [2] | Studied for anti-allergic inflammatory and anti-fibrotic effects in preclinical models [1] [3]. |
| Ranitidine | Competitive H2 receptor antagonist [2]. | Historically used in combination with H1 antagonists for allergic conditions like urticaria, showing superior efficacy to H1 antagonists alone [4] [5]. | 6.92 ± 0.01 [2] | A common comparator in pharmacodynamic and clinical trials; demonstrates the clinical relevance of H2 antagonists in allergy [6] [4]. |
| Cimetidine | Competitive H2 receptor antagonist; inhibits cytochrome P450 system [7]. | Used in combination with diphenhydramine (H1 antagonist), showing superior efficacy for acute urticaria symptoms compared to either drug alone [4] [5]. | Information missing | The addition of cimetidine was effective in some patients with chronic urticaria unresponsive to H1 antagonists [4] [5]. |
| Famotidine | Competitive H2 receptor antagonist [7] [8]. | Information missing | Information missing | Used off-label for urticaria [8]. |
For researchers aiming to replicate or build upon these findings, here is a summary of the key experimental methodologies.
The diagram below illustrates the molecular mechanism by which this compound inhibits mast cell-mediated allergic inflammation, based on the experimental data from [1]. The green inhibitors show where this compound exerts its blocking effect.
| Comparison / Trial Design | Patient Group | Healing Rate (4 Weeks) | Healing Rate (8 Weeks) | Analysis Method | Citation |
|---|---|---|---|---|---|
| Roxatidine vs. Ranitidine (Double-blind, multicenter) | This compound 150 mg at bedtime | 73.6% | 92.0% | Per-protocol | [1] |
| Ranitidine 300 mg at bedtime | 72.2% | 83.3% | Per-protocol | [1] | |
| Early Evening vs. Bedtime Dosing (Double-blind, randomized) | This compound 150 mg (Early evening: 19:00-21:00) | 78% | 92% | Per-protocol | [2] |
| This compound 150 mg (Bedtime: 22:00-00:00) | 74% | 95% | Per-protocol | [2] | |
| This compound vs. Cimetidine (Double-blind, multicenter) | This compound 75 mg twice daily | >90% (combined for gastric/duodenal) | Not specified | Not specified | [3] |
| Cimetidine 200 mg four times daily | >90% (combined for gastric/duodenal) | Not specified | Not specified | [3] |
The high-quality data for this compound comes from rigorous, randomized clinical trials. Here are the methodologies used in the key studies cited:
A supporting pharmacodynamic study investigated the rationale behind different dosing times. This trial used a balanced incomplete-block design and involved 24-hour intragastric pH monitoring in patients with healed duodenal ulcers [4].
The study found that while both early evening and bedtime this compound regimens effectively reduced 24-hour acidity, early evening administration (19:30) provided a significantly higher mean intragastric pH during the 20:00-00:00 period compared to both placebo and bedtime dosing. This suggests that early evening dosing can offer better control of evening meal-stimulated acid secretion [4].
The diagram below illustrates the pathway from this compound's mechanism to its clinical effect on ulcer healing, which was evaluated in the trials described.
The table below summarizes key findings from clinical trials and analyses that included Roxatidine.
| Aspect | Comparison / Finding | Supporting Experimental Data |
|---|
| General Cancer Risk (FAERS Database) | This compound: 0 cancer-related adverse event reports with positive signals. Other H2RAs (e.g., Ranitidine): Multiple positive signals for cancer-related AEs. [1] | Methodology: Analysis of the FDA Adverse Event Reporting System (FAERS) from 2004-2022. Disproportionality analysis (Proportional Reporting Ratio, PRR) was used to identify statistical associations between drugs and cancer-related adverse events. A "positive signal" requires ≥3 cases, PRR ≥2, and chi-squared ≥4. [1] | | Nocturnal Gastric Juice Suppression | Peptic Ulcer Patients: this compound (75mg) was more effective than Famotidine (20mg). [2] [3] Healthy Individuals: Famotidine was more effective. [2] [3] | Methodology: Randomized trial. Patients with gastric disease received a single dose of this compound (75 mg) or Famotidine (20 mg) at 9 PM. Gastric juice secretion was measured 12-13 hours later using gastric X-ray films. [2] [3] | | Duodenal Ulcer Healing | this compound (150mg) showed similar efficacy to Ranitidine (300mg). [4] | Methodology: Double-blind, randomized trial in 232 patients. Ulcer healing was assessed by endoscopy after 2 and 4 weeks of treatment. Analysis was performed on both per-protocol and intention-to-treat bases. [4] | | Treatment of Resistant Ulcers | Switching to this compound from other H2-blockers (Cimetidine, Ranitidine, Famotidine) may be effective, particularly for duodenal ulcers. [5] | Methodology: Clinical trial where patients with ulcers resistant to one H2-blocker were switched to another. Healing rates were endoscopically confirmed. [5] |
To better understand the context of the data, the following diagram outlines the general workflow of a typical pharmacovigilance study, which underpins the cancer risk analysis cited above.
Figure 1: Workflow for FAERS Database Analysis of Cancer Risk. This diagram illustrates the process used in the real-world analysis that compared cancer-related adverse events between different acid-suppressive agents. [1]
The available data suggests that this compound has comparable efficacy to other H2RAs for ulcer healing and may be a useful alternative for resistant cases [5] [4]. The recent pharmacovigilance data also indicates that this compound may have a favorable profile regarding cancer risk compared to some other acid-suppressant drugs [1].
However, it is crucial to interpret these findings with caution due to several limitations:
The table below summarizes key experimental data comparing the inhibitory effects of roxatidine and cimetidine on hepatic drug-metabolizing enzymes.
| Aspect | This compound | Cimetidine | Experimental Context |
|---|---|---|---|
| Inhibition Constant (Ki) on Mouse Hepatic Enzymes | 12 to 100 times weaker than cimetidine (higher Ki values) [1] | Ki values of 0.2-3.49 mM for various hydroxylase/demethylase activities [1] | In vitro study using mouse hepatic microsomes [1] |
| Interaction with Cytochrome P-450 | Reverse type I difference spectra (Ks = 55.6 µM), indicating low affinity [1] | Type II difference spectra (Ks = 10.4 and 111 µM), indicating high affinity binding [1] | Spectral binding analysis in mouse hepatic microsomes [1] |
| Effect on Human Oxidative Metabolism (Urinary 6β-OHF/17-OHCS Ratio) | No significant change [1] | Decreased by 25-35% [1] | In vivo human study (oral treatment: ROX 150 mg/d vs. CIM 800 mg/d) [1] |
| Interaction with Specific Drugs | No significant interaction with antipyrine, propranolol, diazepam, desmethyldiazepam, or theophylline [2] [3] | Known to inhibit metabolism of drugs like theophylline and warfarin [2] [4] | Various human pharmacokinetic studies [2] [3] |
The diagrams below illustrate the key mechanistic differences in how this compound and cimetidine interact with the hepatic drug-metabolizing system.
The collective evidence firmly establishes that This compound acetate has a minimal and clinically insignificant inhibitory effect on hepatic cytochrome P-450 enzymes. This is a defining advantage over first-generation H₂ receptor antagonists like cimetidine, which are known to cause numerous drug-drug interactions [1] [2] [4]. For researchers and drug development professionals, this profile makes this compound a compelling candidate in clinical scenarios where polypharmacy is expected and a clean drug-interaction profile is critical.
While not antiandrogenic, research has identified other biological activities of roxatidine. The table below summarizes its documented mechanisms and the corresponding experimental evidence.
| Drug/Area | Primary Mechanism | Experimental Models Used | Key Findings/Effects |
|---|---|---|---|
| This compound (Gastric Acid Reduction) | Histamine H2 receptor antagonist [1] [2] | Clinical trials in humans with duodenal ulcers [3] | • 78.9% ulcer healing rate after 4 weeks (vs. 44.8% for placebo) [3] |
| This compound (Estrogenic Activity) | Binds to uterine estrogen receptors [1] | • In vitro rat/rabbit uterine receptor binding assay • In vivo uterotrophic assay (immature rats) [1] | • Significant increase in uterine weight (<0.001) [1] | | This compound Acetate (Anti-inflammatory & Skin Barrier) | Inhibits NF-κB cascade; upregulates AhR & SIRT1 to increase filaggrin [2] | • Dfb-induced atopic dermatitis mouse model • TNF-α/IFN-γ-stimulated HaCaT keratinocytes • Human skin equivalent model [2] | • Alleviated skin symptoms & clinical severity • Reduced IgE, histamine, inflammatory cytokines • Recovered skin barrier filaggrin expression [2] |
Although not used for this compound, the following established methodologies are used to characterize and compare antiandrogenic drugs [4]. You can apply these protocols to screen compounds for antiandrogenic activity.
1. Androgen Receptor (AR) Signaling Assays These experiments measure a compound's ability to interfere with the androgen signaling pathway.
2. Cell Viability and Proliferation Assays This determines the functional consequence of AR inhibition on cell growth.
3. Systematic Comparison Workflow For a fair comparison between multiple compounds (like different antiandrogens), a standardized protocol is essential [4].
To provide context for what a typical drug comparison in this field looks like, the table below summarizes key characteristics of second-generation antiandrogens based on a clinical review [5]. Please note that this serves as an example only, as this compound is not part of this class.
| Antiandrogen | Key Pharmacokinetic Features | Common Clinical Considerations |
|---|
| Apalutamide | • High oral bioavailability • Strong inducer of CYP3A4/CYP2C19 • Half-life: ~3 days [5] | • Dosed once daily without food • No dose adjustment with CYP inhibitors/inducers [5] | | Darolutamide | • Low bioavailability, requires food • Low CNS penetration • Half-life: ~20 hours [5] | • Dosed twice daily with food • Dose reduction needed for severe renal/hepatic impairment [5] | | Enzalutamide | • High oral bioavailability • Strong inducer of CYP3A4 • Half-life: 5.8-8.6 days [5] | • Dosed once daily without food • Requires dose adjustment with strong CYP3A4 inducers or CYP2C8 inhibitors [5] |
Given the lack of evidence for this compound's antiandrogenic activity, here is a conceptual pathway you could explore if this is your research interest. The diagram below outlines a potential experimental workflow to test a hypothesis about this compound and androgen signaling.